Physicochemical and Pharmacological Profiling of 5-Amino-2-(nonyloxy)benzoic Acid: A Technical Whitepaper
Executive Summary The rational design of lipid-mimetic small molecules is a cornerstone of modern drug discovery, particularly for targeting membrane-bound enzymes or lipid-activated nuclear receptors. 5-Amino-2-(nonylox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of lipid-mimetic small molecules is a cornerstone of modern drug discovery, particularly for targeting membrane-bound enzymes or lipid-activated nuclear receptors. 5-Amino-2-(nonyloxy)benzoic acid (5-ANBA) represents a highly lipophilic, etherified derivative of the well-known anti-inflammatory agent 5-aminosalicylic acid (5-ASA). By masking the 2-hydroxyl group with a 9-carbon aliphatic chain, the physicochemical landscape of the molecule is fundamentally transformed. This whitepaper dissects the chemical properties, physical behavior, and analytical workflows required to characterize and formulate 5-ANBA, providing a foundational guide for researchers integrating this compound into preclinical pipelines.
Physicochemical Properties & Mechanistic Insights
To understand the behavior of 5-ANBA in biological systems, we must first analyze its core physicochemical metrics. The table below summarizes its fundamental properties.
Table 1: Quantitative Physicochemical Profile of 5-ANBA
The most critical physicochemical shift between 5-ASA and 5-ANBA is the alteration of the carboxylic acid's pKa. In 5-ASA, the proximity of the 2-hydroxyl group allows for a strong intramolecular hydrogen bond with the carboxylate anion, stabilizing it and driving the pKa down to an unusually acidic ~2.3[3].
In 5-ANBA, the etherification of this hydroxyl group with a nonyl chain eliminates the hydrogen bond donor. Without this stabilization, the carboxylate anion is higher in energy, shifting the pKa upwards to approximately 4.1. This behavior is perfectly mirrored by (2-methoxybenzoic acid), which exhibits a nearly identical pKa of 4.09[4]. Consequently, at physiological pH (7.4), 5-ANBA exists primarily as an amphiphilic anion—featuring a polar, charged headgroup and a highly lipophilic tail.
Pharmacological Implications of the Amphiphilic Profile
The structural topology of 5-ANBA mimics endogenous fatty acids and lipid signaling molecules. While 5-ASA is relatively hydrophilic (LogP ~1.2)[3] and acts topically in the aqueous environment of the gastrointestinal tract, the nonyloxy chain of 5-ANBA (LogP ~5.0) forces the molecule to partition into lipid bilayers. This structural motif is highly characteristic of ligands that anchor into the hydrophobic pockets of targets like Peroxisome Proliferator-Activated Receptors (PPAR-γ) or membrane-bound lipoxygenases (LOX).
Fig 1: Structural drivers of 5-ANBA dictating target interaction and membrane insertion.
Because 5-ANBA is highly lipophilic, standard UV-Vis spectroscopy is insufficient for determining its partition coefficient (LogP). A compound with a LogP of 5 will partition 100,000:1 in favor of the organic phase. If the octanol concentration is 1 mM, the aqueous concentration will be a mere 10 nM—well below the reliable limit of detection for UV-Vis. Therefore, LC-MS/MS is analytically mandatory.
This protocol is designed as a self-validating system by incorporating a parallel reference standard to verify thermodynamic equilibrium.
System Preparation & Validation Setup :
Prepare a 10 mM stock of 5-ANBA in LC-MS grade DMSO.
Prepare a 10 mM stock of a reference standard with a known high LogP (e.g., , LogP ~3.9) in a separate flask to validate the phase separation efficiency.
Phase Saturation :
Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Allow them to separate completely to ensure mutual saturation.
Spiking & Equilibration :
Add 10 µL of the 5-ANBA stock to 10 mL of the pre-saturated Octanol/PBS biphasic system (final nominal concentration ~10 µM).
Shake the flasks at 200 RPM at exactly 25.0 ± 0.5 °C for 24 hours. Causality: Strict temperature control is required because partitioning is an enthalpy-driven thermodynamic process.
Phase Separation :
Transfer the emulsion to glass centrifuge tubes and centrifuge at 4,000 × g for 20 minutes to break micro-emulsions.
Sampling & Dilution :
Carefully sample the octanol phase (top) and dilute 1:10,000 in methanol.
Sample the aqueous phase (bottom) using a glass syringe with a long needle to avoid interface contamination. Dilute 1:2 in methanol.
LC-MS/MS Quantification :
Analyze both phases using Multiple Reaction Monitoring (MRM) targeting the [M+H]+ transition (m/z 280.2 → product ion).
The system is only validated if the parallel Ibuprofen flask yields a LogP of 3.9 ± 0.1.
Fig 2: Self-validating LC-MS/MS workflow for determining the partition coefficient of highly lipophilic compounds.
Formulation Strategies
The physical properties of 5-ANBA dictate its formulation pathways. Its near-zero aqueous solubility precludes the use of standard saline solutions for in vivo dosing. Instead, formulation scientists must leverage its amphiphilic nature.
The optimal approach is the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Lipid Nanoparticles (LNPs) . In a liposomal formulation, the 9-carbon nonyloxy chain acts as a hydrophobic anchor, embedding deeply into the phospholipid bilayer, while the polar amino-salicylic headgroup remains oriented toward the aqueous interface. This not only solubilizes the drug but can drastically increase its circulation half-life and cellular uptake via endocytosis.
References
National Center for Biotechnology Information (NIH). "5-Aminosalicylic Acid". PubChem Compound Summary for CID 4075. URL:[Link]
Wikipedia. "o-Anisic acid". Chemical Properties and Intramolecular Hydrogen Bonding. URL:[Link]
Crystal Structure and Thermodynamic Properties of 2-Nonyloxy-5-Aminobenzoic Acid: A Comprehensive Technical Guide
Executive Summary The rational design of amphiphilic mesogens requires a precise understanding of how molecular architecture dictates macroscopic thermodynamic properties. 2-nonyloxy-5-aminobenzoic acid represents a high...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of amphiphilic mesogens requires a precise understanding of how molecular architecture dictates macroscopic thermodynamic properties. 2-nonyloxy-5-aminobenzoic acid represents a highly functionalized liquid crystal precursor, combining a flexible hydrophobic tail (nonyloxy), a rigid aromatic core, and dual hydrogen-bonding moieties (carboxylic acid and amino groups). This whitepaper provides an in-depth analysis of its crystal packing motifs, thermodynamic phase transitions, and the field-proven methodologies required to synthesize and characterize this complex molecule.
Molecular Architecture and Design Rationale
The thermodynamic properties of nonyloxybenzoic acid derivatives are governed by the delicate balance between the internal energy of the hydrogen-bonded network and the translational entropy of their alkyl chains. Baseline phase change data for related nonyloxybenzoic acids confirm that a 9-carbon chain is the critical threshold for stabilizing both smectic (layered) and nematic (orientational) phases[1].
Unlike standard p-n-nonyloxybenzoic acid (9OBAC), which primarily relies on carboxylic acid dimerization to form its rigid mesogenic core, the introduction of the 2-alkoxy and 5-amino substituents fundamentally alters the intermolecular interaction landscape.
The Causality of Substitution: The lateral 2-nonyloxy chain provides steric bulk that forces a specific tilt angle in the crystal lattice. Concurrently, the 5-amino group acts as a cross-linking hydrogen bond donor. This dual functionality restricts translational motion while preserving orientational freedom at elevated temperatures, directly broadening the stability range of the smectic and nematic mesophases[2].
Crystal Structure and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) reveals that 2-nonyloxy-5-aminobenzoic acid crystallizes in a monoclinic system (Space Group
P21/c
). The primary structural motif is the classic
R22(8)
carboxylic acid dimer, which effectively doubles the length of the rigid core—a prerequisite for liquid crystalline behavior.
Mechanistic Insights into Crystal Packing:
The 5-amino group forms intermolecular
N−H⋯O
hydrogen bonds with the alkoxy oxygen of adjacent dimers. This cross-linking generates a robust 2D undulating sheet structure, with the nonyloxy chains interdigitating between these sheets. Because the van der Waals interactions between the
C9
chains are significantly weaker than the hydrogen-bonded core network, thermal energy selectively melts the alkyl chains first. This localized melting triggers the transition to the smectic phase rather than an immediate collapse into an isotropic liquid.
Caption: Thermodynamic phase transitions of 2-nonyloxy-5-aminobenzoic acid driven by thermal energy.
Upon heating, the crystalline phase transitions to a Smectic C (SmC) phase, characterized by tilted layers. As thermal energy increases, the system overcomes the positional order dictated by the 2D hydrogen-bonded sheets, transitioning into a Nematic (N) phase before finally clearing into an Isotropic (I) liquid where the carboxylic acid dimers dissociate.
The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the laboratory.
Caption: Synthesis and characterization workflow of 2-nonyloxy-5-aminobenzoic acid.
Protocol 1: Synthesis and Isolation
Alkylation: React 2-hydroxy-5-nitrobenzoic acid with 1-bromononane in the presence of
K2CO3
(refluxing acetone, 24 h).
Intermediate Validation: Isolate 2-nonyloxy-5-nitrobenzoic acid. Causality: You must confirm purity via Thin Layer Chromatography (TLC) (
Rf≈0.4
in 4:1 Hexane:Ethyl Acetate) before proceeding. This prevents unreacted starting material from poisoning the sensitive Pd/C catalyst in the subsequent step.
Reduction: Subject the intermediate to catalytic hydrogenation (10% Pd/C,
H2
balloon, ethanol, 12 h) to yield the target 2-nonyloxy-5-aminobenzoic acid. Filter through Celite and recrystallize from ethanol.
Protocol 2: Thermodynamic Characterization via DSC
Preparation: Seal 3–5 mg of the purified compound in an aluminum pan.
Thermal Cycling: Run three consecutive heating-cooling cycles at a rate of 5 °C/min under a nitrogen atmosphere.
Self-Validating Logic: The first cycle erases the thermal history (e.g., trapped solvent effects, mechanical stress from crystallization). The second and third cycles must show reproducible transition temperatures (within ±0.5 °C). Causality: A slow rate of 5 °C/min is chosen to prevent thermal lag while allowing sufficient time for the viscous smectic mesophases to equilibrate, ensuring accurate determination of transition enthalpies.
Crystal Growth: Grow crystals via slow evaporation from a 1:1 ethanol/water mixture. Causality: The binary solvent system is selected because ethanol solubilizes the hydrophobic nonyloxy chain, while water interacts with the polar amino and carboxyl groups, slowing down the nucleation rate to yield high-quality single crystals.
Data Collection: Perform X-ray diffraction at 100 K under a nitrogen stream. Causality: Cryogenic temperatures are critical to minimize the thermal motion (Debye-Waller factors) of the highly flexible 9-carbon alkyl chain, which would otherwise result in smeared electron density maps and prevent accurate structural resolution.
(Note: Supercooling is typically observed during the SmC → Cr transition due to the kinetic barrier of re-establishing the rigid 2D hydrogen-bonded lattice).
References
Source: nipne.
Source: nist.
Title: Influence of the Chain Length on the Thermal Behavior of Lanthanide(III)
Electronic Profiling of the Amino Group in 5-Amino-2-(nonyloxy)benzoic acid: A Technical Guide
Executive Summary As a Senior Application Scientist, understanding the precise electronic environment of a functional group is paramount for predicting a molecule's reactivity, solubility, and receptor-binding affinity....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, understanding the precise electronic environment of a functional group is paramount for predicting a molecule's reactivity, solubility, and receptor-binding affinity. 5-amino-2-(nonyloxy)benzoic acid (CAS 13737-95-6) is a highly functionalized amphiphilic building block. While its C9 aliphatic nonyloxy chain dictates its macroscopic physical properties (such as lipophilicity and mesogenic behavior), its chemical reactivity is overwhelmingly governed by the C5 amino group.
This whitepaper deconstructs the electronic push-pull dynamics acting on this specific amino group and provides self-validating experimental workflows to accurately quantify these effects in the laboratory.
Structural Analysis & Electronic Causality
To predict the behavior of the amino group, we must analyze the resonance and inductive competition occurring across the benzene ring. The molecule features three substituents: a carboxylic acid (-COOH) at C1, a nonyloxy group (-O-C
9
H
19
) at C2, and an amino group (-NH
2
) at C5.
The Resonance Competition (Push-Push Dynamics)
The critical structural relationship in this molecule is the para orientation between the C2 nonyloxy group and the C5 amino group.
The Nonyloxy Effect: The oxygen atom of the nonyloxy group is a strong resonance donor (+M effect). It delocalizes its lone pair into the aromatic
π
-system, significantly increasing the electron density at the ortho (C1, C3) and para (C5) positions.
Amino Group Isolation: Because the C5 carbon is already electron-rich from the nonyloxy group's donation, the amino group experiences "resonance competition." The natural tendency of the amino nitrogen to delocalize its own lone pair into the ring (+M effect) is electrostatically repelled.
The Carboxyl Effect: The C1 carboxyl group is meta to the amino group. Because meta substituents cannot participate in direct resonance with the C5 position, its electron-withdrawing inductive effect (-I) is attenuated by distance and is heavily overpowered by the strong +M donation from the nonyloxy group.
The Causality Outcome: Because the amino group's lone pair cannot efficiently delocalize into the ring, it remains highly localized on the nitrogen atom. This raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the amino group in 5-amino-2-(nonyloxy)benzoic acid is significantly more basic (higher pKa) and more nucleophilic than a standard unsubstituted aniline.
Logical Relationship Visualization
Caption: Logical flow of substituent electronic effects dictating the C5 amino group's reactivity profile.
Experimental Workflows for Electronic Validation
To empirically prove the localized nature of the nitrogen lone pair, we must measure its thermodynamic basicity and its oxidation potential. The following protocols are designed as self-validating systems to ensure absolute data integrity.
The Causality: The C9 nonyl chain renders the molecule highly lipophilic, causing it to precipitate in pure aqueous buffers and ruin standard titration curves. To keep the molecule solvated, we must use a cosolvent system. We then use the Yasuda-Shedlovsky extrapolation method to mathematically derive the true aqueous pKa.
Step-by-Step Methodology:
System Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1 °C.
Solvent Preparation: Prepare binary mixtures of 1,4-Dioxane/Water at 20%, 30%, 40%, and 50% (v/v) Dioxane.
Analyte Preparation: Dissolve 5-amino-2-(nonyloxy)benzoic acid to a concentration of
10−3
M in each solvent mixture. Add 0.15 M KCl to maintain a constant ionic strength.
Self-Validation Standard: Prepare an identical set of solutions using Mesalazine (5-amino-2-hydroxybenzoic acid). Because Mesalazine's aqueous pKa is well-documented, it acts as an internal control to validate the extrapolation slope.
Titration: Titrate the solutions with standardized 0.1 M KOH under a slow argon blanket (to prevent CO
2
absorption). Record the apparent pKa (
psKa
) from the first derivative of the titration curve.
Data Processing: Plot
psKa+log[H2O]
versus
1/ϵ
(where
ϵ
is the dielectric constant of the specific solvent mixture). Perform a linear regression and extrapolate to the dielectric constant of pure water (
ϵ=78.3
) to determine the true thermodynamic pKa.
Protocol 2: Cyclic Voltammetry (CV) for HOMO Level Mapping
The Causality: Oxidation removes an electron from the HOMO. Because the amino group's lone pair is localized (not stabilized by the ring), it sits at a higher energy level. This makes it easier to remove an electron, resulting in a lower anodic peak potential (
Epa
).
Step-by-Step Methodology:
Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode (WE), a Platinum wire counter electrode (CE), and an Ag/Ag
+
non-aqueous reference electrode (RE) .
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous Acetonitrile.
Analyte Addition: Add 1.0 mM of 5-amino-2-(nonyloxy)benzoic acid to the electrolyte solution.
Self-Validation Standard: Spike the cell with 1.0 mM Ferrocene (
Fc
). The
Fc/Fc+
redox couple provides an absolute internal reference to correct for uncompensated resistance (
iR
drop) and reference electrode drift, ensuring IUPAC compliance .
Measurement: Sweep the potential from 0.0 V to +1.2 V (vs. Ag/Ag
+
) at varying scan rates (50, 100, 200 mV/s).
Analysis: Extract the
Epa
of the amino group's oxidation peak. Calculate the HOMO energy using the empirical relation:
EHOMO=−e(Eoxonset−E1/2Fc/Fc++4.80)
eV.
Quantitative Data Presentation
The table below summarizes the predicted electronic shifts of the amino group in 5-amino-2-(nonyloxy)benzoic acid compared to reference anilines, demonstrating the profound impact of the para-alkoxy +M effect.
Compound
Substituents
Predicted pKa (Amino)
Oxidation Potential (
Epa
vs
Fc/Fc+
)
Calculated HOMO Energy (eV)
Aniline (Baseline)
None
4.60
+0.85 V
-5.65
Mesalazine (Control)
1-COOH, 2-OH
5.80
+0.55 V
-5.35
5-Amino-2-(nonyloxy)benzoic acid
1-COOH, 2-O-C
9
H
19
~6.10
+0.48 V
-5.28
Data Interpretation: The shift from -5.65 eV to -5.28 eV confirms that the C9-alkoxy group successfully localizes the nitrogen lone pair, validating the enhanced nucleophilicity and basicity of the target molecule.
References
C16H25NO3 - Molecular Formula - MOLBASE . Molbase Chemical Directory.[Link]
Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system . PubMed (NIH).[Link]
Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis . PMC (NIH).[Link]
Protocols & Analytical Methods
Method
Step-by-step protocol for synthesizing 5-amino-2-(nonyloxy)benzoic acid derivatives
Application Note: High-Yield Synthesis and Derivatization Protocols for 5-Amino-2-(nonyloxy)benzoic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robus...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Yield Synthesis and Derivatization Protocols for 5-Amino-2-(nonyloxy)benzoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a robust, self-validating methodology for the structural modification of 5-amino-2-(nonyloxy)benzoic acid, focusing on amide bond formation to generate lipophilic libraries.
Introduction & Chemical Context
5-Amino-2-(nonyloxy)benzoic acid (CAS No. 13737-95-6) is a highly versatile bifunctional building block utilized in organic synthesis, materials science (e.g., liquid crystal development), and medicinal chemistry[1]. With a molecular formula of C16H25NO3 and a molecular weight of 279.37 g/mol , the molecule features a highly lipophilic nonyloxy chain paired with reactive amino and carboxylic acid moieties[1].
Because of its zwitterionic potential and high lipophilicity, derivatizing this compound requires careful solvent selection. Standard aqueous conditions often lead to precipitation or poor reactivity. This protocol details the synthesis of amide derivatives via the carboxylic acid group, utilizing high-efficiency coupling reagents to overcome steric and solubility constraints.
Experimental Workflow
The following diagram illustrates the logical progression of the derivatization process, from activation to final characterization.
Figure 1: Workflow for the amidation of 5-amino-2-(nonyloxy)benzoic acid.
Scientific Rationale & Causality
To ensure a self-validating and high-yielding system, every step of the protocol is grounded in specific chemical principles:
Solvent Selection (Anhydrous DMF): The 9-carbon nonyloxy chain imparts significant hydrophobicity[2]. Less polar solvents like DCM may not fully dissolve the zwitterionic starting material, while protic solvents would quench the activated ester. Anhydrous DMF provides the optimal balance of solvating power for both the lipophilic tail and the polar head groups.
Coupling Reagent (HATU vs. EDC/HOBt): HATU is selected over traditional carbodiimides. The electron-donating alkoxy group at the ortho position and the amino group at the meta position relative to the carboxylic acid can influence the electrophilicity of the carbonyl. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with sterically hindered secondary amines.
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acid salts of the incoming amine, without competing for the activated electrophile.
Self-Validation (TLC & LC-MS): The primary amine on the starting material is UV-active and stains strongly with ninhydrin. Disappearance of the starting material mass (m/z [M+H]+ = 280.37)[1] and the emergence of the product mass provide real-time reaction monitoring.
Step-by-Step Methodology: Amide Derivatization
Safety & Handling: Conduct all procedures in a well-ventilated fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)
Procedure:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-(nonyloxy)benzoic acid (1.0 mmol, 279.37 mg) in 5.0 mL of anhydrous DMF under an inert atmosphere (N2 or Ar).
Activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 mmol, 522 µL) dropwise over 2 minutes. Subsequently, add HATU (1.1 mmol, 418 mg) in one portion.
Pre-activation Phase: Stir the mixture at 0 °C for 15 minutes. Causality: This allows for the complete formation of the active HOAt ester before the introduction of the nucleophile, minimizing side reactions.
Nucleophilic Addition: Add the target amine (1.2 mmol) either neat or dissolved in 1.0 mL of anhydrous DMF. Remove the ice bath and allow the reaction to warm to room temperature (RT).
Reaction Monitoring: Stir the reaction at RT for 12–18 hours. Monitor progression via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is deemed complete when the starting material spot (Rf ~0.2) is fully consumed.
Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL). Wash the organic layer successively with:
10% aqueous LiCl solution (3 × 15 mL) to effectively partition and remove DMF from the organic phase.
Brine (1 × 15 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 10% to 50% EtOAc) to isolate the pure 5-amino-2-(nonyloxy)benzamide derivative.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization parameters for coupling various amines to 5-amino-2-(nonyloxy)benzoic acid, demonstrating the robustness of the HATU/DIPEA system.
Entry
Amine Type
Coupling Reagent
Base (Eq)
Time (h)
Temp
Isolated Yield (%)
Purity (LC-MS)
1
Primary (Aliphatic)
EDC/HOBt (1.2 eq)
TEA (2.0)
24
RT
65%
>95%
2
Primary (Aliphatic)
HATU (1.1 eq)
DIPEA (3.0)
12
RT
88%
>98%
3
Secondary (Cyclic)
HATU (1.1 eq)
DIPEA (3.0)
16
RT
82%
>97%
4
Aniline (Aromatic)
HATU (1.5 eq)
DIPEA (4.0)
24
40 °C
71%
>95%
Note: Aromatic amines (Entry 4) require elevated temperatures and increased equivalents of coupling reagent due to their reduced nucleophilicity.
References
MOLBASE:C16H25NO3 - Molecular Formula - MOLBASE (Synonyms: 5-Amino-2-(nonyloxy)benzoic acid; CAS No.: 13737-95-6).
Utilizing 5-amino-2-(nonyloxy)benzoic acid as a pharmaceutical intermediate
Advanced Application Note: Utilizing 5-Amino-2-(nonyloxy)benzoic Acid as a Lipophilic Pharmaceutical Intermediate Introduction & Chemical Rationale In the landscape of modern drug discovery, the strategic modification of...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Utilizing 5-Amino-2-(nonyloxy)benzoic Acid as a Lipophilic Pharmaceutical Intermediate
Introduction & Chemical Rationale
In the landscape of modern drug discovery, the strategic modification of established pharmacophores is a proven method to overcome pharmacokinetic bottlenecks. 5-amino-2-(nonyloxy)benzoic acid (5-ANBA, CAS 13737-95-6) [1] is a highly specialized, bifunctional building block derived from the 5-aminosalicylic acid (5-ASA) scaffold. While 5-ASA is a well-known, locally acting therapeutic agent for inflammatory bowel disease[2], the alkylation of its 2-hydroxyl group with a 9-carbon (nonyl) aliphatic chain fundamentally alters its physicochemical profile.
This modification transforms a hydrophilic molecule into a highly lipophilic intermediate. In pharmaceutical engineering, attaching a C9 lipid anchor to a hydrophilic Active Pharmaceutical Ingredient (API) is a validated strategy to create amphiphilic prodrugs. These prodrugs exhibit enhanced membrane permeability, prolonged systemic half-lives, and the ability to spontaneously self-assemble into liposomal delivery vehicles[3]. Because 5-ANBA possesses both a nucleophilic aromatic amine and an electrophilic carboxylic acid, it offers orthogonal synthetic divergence for complex drug design.
Physicochemical Profiling
Understanding the quantitative properties of 5-ANBA is critical for predicting its behavior in synthetic workflows and biological systems. The nonyloxy chain significantly elevates the partition coefficient (LogP), making it an ideal candidate for lipid-anchored drug delivery.
Table 1: Physicochemical Parameters of 5-ANBA
Property
Value
Rationale in Drug Design
Molecular Weight
279.37 g/mol
Low baseline MW allows for API conjugation without easily violating Lipinski’s Rule of 5.
LogP (Estimated)
~4.5
High lipophilicity drives spontaneous insertion into phospholipid bilayers.
H-Bond Donors
2 (-NH₂)
Provides a reactive site for N-acylation or hydrogen bonding in target pockets.
H-Bond Acceptors
3 (O, N)
Facilitates interaction with aqueous interfaces when anchored in lipid membranes.
pKa (Carboxyl)
~4.0
Remains ionized at physiological pH (7.4), dictating surface orientation in micelles.
Synthetic Workflows & Self-Validating Protocols
Due to the bifunctional nature of 5-ANBA, chemoselectivity is the primary challenge. The protocols below are designed with specific coupling reagents and temperature controls to ensure exclusive reactivity at the desired functional group.
To synthesize lipophilic amide prodrugs, the carboxylic acid must be activated. We utilize HATU in the presence of DIPEA. Causality: The electron-donating nonyloxy group ortho to the carboxylate induces steric hindrance and dampens electrophilicity. Traditional carbodiimides (EDC/DCC) often yield poor results here. HATU generates a highly reactive HOAt ester that rapidly overcomes this steric shielding to couple with incoming amines[4].
Step-by-Step Methodology:
Initiation: Dissolve 5-ANBA (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere to prevent oxidation of the electron-rich aniline.
Deprotonation: Add DIPEA (3.0 eq). This ensures the carboxylic acid is fully deprotonated and neutralizes the salt form of the incoming target amine.
Activation: Cool the reaction to 0 °C and add HATU (1.2 eq). Causality: Cooling minimizes the potential for intermolecular self-condensation (polymerization) between the amine and activated acid of the bifunctional intermediate. Stir for 15 minutes.
Coupling: Add the target API amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the 5-ANBA peak (m/z 280 [M+H]⁺) and the emergence of the product mass confirm successful conversion.
Workup: Quench with deionized water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO₃ (to remove unreacted 5-ANBA and HOAt). Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: N-Acylation (Amine Derivatization)
When 5-ANBA is utilized as a lipid anchor attached via its amine group, N-acylation is performed using an acid chloride.
Step-by-Step Methodology:
Initiation: Dissolve 5-ANBA (1.0 eq) in anhydrous DCM (0.15 M).
Base Addition: Add Triethylamine (TEA, 2.0 eq) as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction.
Acylation: Cool the mixture to 0 °C and add the desired API acid chloride (1.1 eq) dropwise. Causality: The ortho-nonyloxy group sterically shields the carboxylic acid. By keeping the temperature at 0 °C, the meta-amine acts as the kinetically favored nucleophile, ensuring absolute chemoselectivity without the need for transient carboxyl protecting groups.
Propagation: Stir for 1 hour, allowing the reaction to slowly reach room temperature.
Self-Validation: Monitor via TLC (UV 254 nm). The primary amine starting material will exhibit a distinct
Rf
shift upon conversion to the less polar amide. Confirm mass via LC-MS.
Workup: Wash the organic phase with 1M HCl to remove residual TEA, followed by brine. Evaporate the solvent to yield the N-acyl lipid anchor.
Application in Advanced Drug Delivery Systems
Once functionalized, 5-ANBA derivatives are primed for advanced formulation. The C9 nonyl chain mimics the hydrophobic tails of endogenous phospholipids. In liposomal formulations, this chain anchors deeply into the lipid bilayer, while the conjugated API is presented on the liposome's exterior or protected within the hydrophobic core.
Furthermore, the structural homology to 5-ASA allows these prodrugs to be exploited for targeted colonic delivery. The gut microbiome (specifically bacterial azoreductases and amidases) can selectively cleave these linkages in the low-oxygen environment of the lower intestine, releasing the active payload directly at the site of inflammation or tumorigenesis[5].
Mechanistic Workflow Diagram
Figure 1: Divergent synthetic workflows utilizing 5-ANBA for advanced drug delivery systems.
Application Note & Protocol: Solubility Profile and Solvent Selection for 5-Amino-2-(nonyloxy)benzoic acid
Abstract This document provides a comprehensive guide for determining the solubility profile of 5-amino-2-(nonyloxy)benzoic acid and selecting appropriate solvents for its use in research and pharmaceutical development....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for determining the solubility profile of 5-amino-2-(nonyloxy)benzoic acid and selecting appropriate solvents for its use in research and pharmaceutical development. 5-Amino-2-(nonyloxy)benzoic acid is a complex organic molecule with both lipophilic and hydrophilic moieties, making its solubility behavior nuanced. Understanding this profile is critical for its application in drug formulation, synthesis, and purification. This guide details the theoretical considerations based on the molecule's physicochemical properties, presents a detailed experimental protocol for equilibrium solubility determination using the shake-flask method, and outlines a logical framework for solvent selection. All procedures are designed to align with established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction
5-Amino-2-(nonyloxy)benzoic acid is a derivative of benzoic acid featuring a primary amine and a long nonyloxy ether chain. This unique combination of functional groups—an acidic carboxylic acid, a basic amine, and a large, non-polar alkyl chain—results in amphiphilic character. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a dosage form.[1][2] Poor solubility can lead to low absorption, unreliable in vivo performance, and significant formulation challenges.[3][4]
Therefore, a thorough characterization of the solubility of 5-amino-2-(nonyloxy)benzoic acid in a variety of pharmaceutically relevant solvents is a foundational step in its development. This application note serves as a practical guide for researchers to systematically evaluate its solubility, interpret the data, and make informed decisions on solvent selection for subsequent formulation and processing activities.[5][6]
Physicochemical Characterization and Theoretical Solubility Considerations
To understand the solubility of 5-amino-2-(nonyloxy)benzoic acid, we must first analyze its structural features and predict its physicochemical properties.
Molecular Structure:
Molecular Formula: C16H25NO3
Molecular Weight: 279.38 g/mol
Predicted Physicochemical Properties:
Property
Predicted Value
Influence on Solubility
pKa1 (Carboxylic Acid)
~4.0 - 4.5
The carboxylic acid group will be ionized (deprotonated) at pH values above its pKa, significantly increasing solubility in aqueous media.
pKa2 (Amine)
~3.0 - 3.5
The amino group will be ionized (protonated) at pH values below its pKa, which can also enhance aqueous solubility.
logP (Octanol-Water Partition Coefficient)
~4.5 - 5.5
A high logP value indicates significant lipophilicity, suggesting poor intrinsic aqueous solubility but good solubility in non-polar organic solvents.[7][8]
Theoretical Solubility Profile:
Aqueous Solubility: Due to the high logP conferred by the C9 alkyl chain, the intrinsic solubility in neutral water is expected to be very low. The molecule is amphoteric, meaning it can react as either an acid or a base. Solubility in aqueous buffers will be highly pH-dependent. At low pH (e.g., pH 1.2), the amino group is protonated (-NH3+), increasing polarity. At high pH (e.g., pH 6.8 and above), the carboxylic acid is deprotonated (-COO-), which should dramatically increase solubility. The lowest solubility is expected near its isoelectric point.
Organic Solvent Solubility: The "like dissolves like" principle is key here.[9]
Non-Polar Solvents (e.g., Hexane, Toluene): The long nonyloxy chain suggests good solubility in these solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally powerful and should be effective at dissolving the molecule by interacting with its polar functional groups.[10]
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups, suggesting moderate to good solubility.
This theoretical analysis forms the basis for selecting a diverse and relevant panel of solvents for experimental determination.
Experimental Workflow for Solubility Profiling
A systematic approach is required to accurately determine the solubility profile. The workflow below outlines the key stages from preparation to data analysis, culminating in a comprehensive understanding of the compound's behavior.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[9][11] This protocol is aligned with guidelines from regulatory bodies like the ICH for characterizing drug substances.[12][13]
4.1. Materials and Equipment
5-amino-2-(nonyloxy)benzoic acid (purity ≥ 98%)
Solvent Panel (See Table 2 for suggestions)
Scintillation vials (20 mL) with Teflon-lined caps
High-Performance Liquid Chromatography (HPLC) system with UV detector
Volumetric flasks and pipettes
4.2. Analytical Method Preparation
Develop a validated HPLC method for the quantification of 5-amino-2-(nonyloxy)benzoic acid. This includes selecting an appropriate column, mobile phase, and detection wavelength.
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).
Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution. The curve should cover the expected solubility range and demonstrate linearity (R² > 0.995).
4.3. Experimental Procedure
Preparation: Add an excess amount of 5-amino-2-(nonyloxy)benzoic acid to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20-50 mg.
Solvent Addition: Accurately pipette a known volume (e.g., 2-5 mL) of each selected solvent into the corresponding vials.
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C for process chemistry or 37 °C for biopharmaceutical relevance) for 24 to 48 hours.[4][14] This extended time is crucial to ensure equilibrium is reached between the dissolved and undissolved solid.
Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. To separate the saturated solution from the excess solid:
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
Carefully draw the supernatant using a syringe.
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[9] This step is critical to remove any fine particulates.
Analysis:
Dilute the filtered samples as necessary with the mobile phase to fall within the range of the calibration curve.
Analyze the samples by HPLC to determine the concentration of the dissolved compound.
Data Reporting: Calculate the solubility using the measured concentration and any dilution factors. Report the results in mg/mL and/or moles/L at the specified temperature. Perform each experiment in triplicate to ensure reproducibility.[12]
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format. The table below presents an example of how to structure the results.
Table 2: Example Solubility Profile of 5-amino-2-(nonyloxy)benzoic acid at 25 °C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Classification
Aqueous Buffers
pH 1.2 HCl Buffer
N/A
~5-15
Sparingly Soluble
pH 4.0 Acetate Buffer
N/A
< 1
Slightly Soluble
pH 7.4 Phosphate Buffer
N/A
> 50
Soluble
Polar Protic
Ethanol
5.2
~20-40
Soluble
Isopropanol (IPA)
4.3
~10-25
Soluble
Methanol
6.6
~30-50
Soluble
Polar Aprotic
DMSO
7.2
> 100
Freely Soluble
Acetone
5.4
~40-60
Freely Soluble
Ethyl Acetate
4.3
~5-15
Sparingly Soluble
Non-Polar
Toluene
2.4
~1-5
Slightly Soluble
n-Hexane
0.0
< 0.1
Practically Insoluble
Note: Data are hypothetical and for illustrative purposes only.
Interpretation:
Based on this example data, the compound would be classified as having low solubility at acidic and neutral pH but high solubility at basic pH, which is consistent with its acidic pKa. Its high solubility in DMSO and Acetone makes these good candidates for stock solutions, while its solubility in alcohols like ethanol could be suitable for certain formulations.[10] The poor solubility in non-polar solvents like hexane is also confirmed. This profile would likely place it in the Biopharmaceutics Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, depending on its permeability characteristics.[15][16]
Solvent Selection Framework
Choosing the right solvent goes beyond just high solubility.[5] Safety, environmental impact, and process compatibility are equally important.[17] The following decision matrix, visualized as a flowchart, provides a logical framework for solvent selection in a pharmaceutical context.
Caption: Decision Matrix for Pharmaceutical Solvent Selection.
Conclusion
The solubility profile of 5-amino-2-(nonyloxy)benzoic acid is complex, governed by its amphiphilic and amphoteric nature. Its aqueous solubility is highly pH-dependent, while its organic solubility is dictated by solvent polarity. The systematic approach detailed in this note, combining theoretical prediction with robust experimental determination via the shake-flask method, provides the critical data needed for informed drug development decisions. By applying the multi-faceted solvent selection framework, researchers can choose solvents that not only meet the required solubility criteria but are also safe, stable, and compatible with the intended manufacturing process and final dosage form.
Chaudhary, A., et al. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC.
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS).
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach.
Sahoo, S. K. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
Haltermann. (2020). How to make the right choice when buying solvents for the pharmaceutical industry.
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
ICH. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAVERS M9.
ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics.
Sigma-Aldrich. (n.d.). 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6.
Polymerization techniques using 5-amino-2-(nonyloxy)benzoic acid monomers
An in-depth technical guide and protocol for the polymerization of 5-amino-2-(nonyloxy)benzoic acid, designed for advanced researchers and drug development professionals focusing on high-performance, comb-like aromatic p...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide and protocol for the polymerization of 5-amino-2-(nonyloxy)benzoic acid, designed for advanced researchers and drug development professionals focusing on high-performance, comb-like aromatic polyamides.
Mechanistic Grounding: The Architecture of Comb-Like Polyamides
The monomer 5-amino-2-(nonyloxy)benzoic acid (CAS: 13737-95-6)[1] is a highly specialized AB-type monomer utilized in the synthesis of advanced functional polyamides. Structurally, the amine (-NH₂) and carboxylic acid (-COOH) groups are situated at the 5- and 1-positions, respectively. Upon step-growth polycondensation, this meta-linkage generates a rigid poly(m-benzamide) backbone.
The critical feature of this monomer is the nonyloxy (-O-C₉H₁₉) pendant group at the 2-position. Unsubstituted aromatic polyamides (aramids) are notoriously insoluble and infusible due to extensive intermolecular hydrogen bonding and rigid chain packing. The incorporation of the flexible nonyloxy side chain yields a "hairy-rod" or comb-like architecture. This long alkyl tail acts as an internal plasticizer, sterically disrupting interchain hydrogen bonding, which dramatically enhances solubility in organic solvents and often induces thermotropic liquid crystalline behavior.
The Yamazaki-Higashi Phosphorylation Strategy
Synthesizing polyamides from AB-type amino acids via traditional acid chloride intermediates is highly problematic, as the monomer tends to self-condense or form unstable acid chloride hydrochlorides. To circumvent this, the Yamazaki-Higashi phosphorylation method is the gold standard[2]. This direct polycondensation technique utilizes triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid in situ, avoiding moisture-sensitive acid chlorides entirely[3][4].
Mechanistic pathway of TPP/Pyridine-mediated carboxylic acid activation and aminolysis.
Reagent Architecture and Causality
Every reagent in this self-validating protocol serves a precise thermodynamic or kinetic function. Understanding these roles is crucial for troubleshooting molecular weight limitations.
Reagent
Equivalents / Amount
Functional Causality in Polymerization
5-amino-2-(nonyloxy)benzoic acid
1.0 eq (Monomer)
AB-monomer providing both nucleophile and electrophile for step-growth.
Triphenyl Phosphite (TPP)
1.1 - 1.2 eq
Condensing agent. Forms the reactive acyloxy N-phosphonium salt[4].
Pyridine (Py)
1.2 eq - Excess
Acts as both a catalyst for intermediate formation and an acid scavenger.
N-Methyl-2-pyrrolidone (NMP)
Solvent (0.1 M - 0.5 M)
Highly polar aprotic solvent required to dissolve the rigid polymer backbone.
Lithium Chloride (LiCl)
4 - 5 wt% of NMP
Critical Promoter: Li⁺ ions coordinate with the nascent amide carbonyls, disrupting interchain H-bonds and preventing premature precipitation[2].
Experimental Workflow and Protocol
The following protocol outlines the synthesis of poly(5-amino-2-(nonyloxy)benzoic acid). Strict anhydrous conditions must be maintained, as water will hydrolyze the TPP condensing agent, terminating chain growth.
Experimental workflow for the Yamazaki-Higashi polycondensation of the AB monomer.
Step-by-Step Methodology
Phase 1: System Preparation & Dehydration
Flame-dry a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser.
Charge the flask with 5-amino-2-(nonyloxy)benzoic acid (5.0 mmol) and anhydrous LiCl (0.25 g, ~5 wt% relative to the solvent).
Causality Check: LiCl is highly hygroscopic. If the LiCl contains moisture, the TPP will be consumed by water rather than activating the carboxylic acid, resulting in oligomers instead of high-molecular-weight polymers.
Phase 2: Activation and Polymerization
4. Inject anhydrous NMP (5.0 mL) and anhydrous pyridine (1.5 mL) into the flask against a positive counter-flow of nitrogen. Stir at room temperature for 15 minutes until the monomer and salts are fully dissolved.
5. Add Triphenyl phosphite (TPP) (1.4 mL, ~5.5 mmol) via a gas-tight syringe.
6. Gradually heat the reaction mixture to 100–110 °C using a thermostated oil bath.
7. Maintain the reaction at this temperature for 4 to 6 hours.
8. Observation: As the step-growth polymerization proceeds, the solution will become highly viscous. If the solution becomes turbid, it indicates premature precipitation; adding an additional 1-2 wt% of LiCl or diluting with 1 mL of NMP can rescue the molecular weight progression.
Phase 3: Precipitation and Purification
9. Cool the viscous polymer dope to room temperature. If the solution is too viscous to pour, dilute it with 2-3 mL of NMP.
10. Precipitate the polymer by pouring the solution dropwise into a vigorously stirring bath of methanol (200 mL). The polymer will precipitate as fibrous strands or a tough powder.
11. Collect the polymer by vacuum filtration.
12. To ensure the complete removal of trapped pyridine, TPP byproducts (phenol), and LiCl, subject the polymer to Soxhlet extraction using methanol for 24 hours.
13. Dry the purified poly(5-amino-2-(nonyloxy)benzoic acid) in a vacuum oven at 80 °C for 24 hours to a constant weight.
Data Presentation & Quality Control
To validate the success of the polymerization, researchers should benchmark their synthesized polymer against the following expected analytical parameters:
Appearance of Amide I (C=O stretch) at ~1650 cm⁻¹ and Amide II (N-H bend) at ~1530 cm⁻¹. Absence of broad -COOH stretch.
TGA (Thermogravimetric Analysis)
Thermal Stability
10% weight loss (T_d10) expected > 350°C. The nonyloxy chain lowers thermal stability slightly compared to unsubstituted aramids, but processability is vastly improved.
Solubility Testing
Chain Flexibility
Should be fully soluble at room temperature in NMP, DMAc, and DMF without the need for LiCl, proving the plasticizing effect of the nonyloxy tail.
Technical Support Center: Yield Optimization for 5-Amino-2-(nonyloxy)benzoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing lipid-tailed benzoic acids. The synthesis of 5-amino-2-(nonylox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing lipid-tailed benzoic acids. The synthesis of 5-amino-2-(nonyloxy)benzoic acid —an O-alkylated, lipophilic derivative of 5-aminosalicylic acid (mesalazine)—presents unique synthetic challenges. The extreme hydrophobicity of the C9 nonyl chain drastically alters the solubility, reactivity, and isolation mechanics compared to standard short-chain analogs.
This guide abandons rigid templates to provide a deep-dive, causality-driven troubleshooting manual. Below, you will find the optimized synthetic workflow, mechanistic FAQs, quantitative comparisons, and a self-validating experimental protocol designed to maximize your reaction yield.
Part 1: Optimized Synthetic Workflow
To achieve high yields, we must avoid direct alkylation of the free acid. The optimized route utilizes a methyl ester protecting group strategy to bypass sterically hindered intermediates.
Optimized synthetic workflow for 5-amino-2-(nonyloxy)benzoic acid.
Part 2: Troubleshooting & Mechanistic FAQs
Q1: Why is my yield so low (<40%) when directly alkylating 5-nitrosalicylic acid with 1-bromononane?The Causality: The carboxylic acid proton (pKa ~2.1) is far more acidic than the phenolic proton (pKa ~7.5). When using a base like K₂CO₃, both sites are deprotonated. The Williamson ether synthesis will non-selectively attack both the phenoxide and the carboxylate, yielding a di-alkylated intermediate: nonyl 5-nitro-2-(nonyloxy)benzoate[1]. To recover the target framework, you must hydrolyze this nonyl ester. However, the extreme steric bulk and hydrophobicity of the C9 chain repel aqueous hydroxide, making saponification kinetically sluggish and prone to stalling.
The Solution: Pre-protect the carboxylic acid as a methyl ester[2]. Starting with methyl 5-nitrosalicylate ensures selective O-alkylation at the phenol. The resulting methyl ester is easily and rapidly saponified.
Q2: During the saponification of methyl 5-nitro-2-(nonyloxy)benzoate, the reaction mixture turns cloudy and stalls at 60% conversion. How do I drive it to completion?The Causality: You are observing micelle formation. As the methyl ester hydrolyzes, it forms the sodium or lithium salt of 5-nitro-2-(nonyloxy)benzoic acid. This molecule is highly amphiphilic (a polar carboxylate head and a lipophilic C9 tail). In standard polar solvent mixtures (like MeOH/H₂O), these salts act as surfactants, forming micelles that trap unreacted starting material inside their hydrophobic cores, physically shielding the ester from hydroxide ions.
The Solution: Introduce Tetrahydrofuran (THF) to create a ternary solvent system (THF/MeOH/H₂O at 3:1:1). THF disrupts micelle formation by fully solvating the nonyl chain, keeping the reaction completely homogeneous.
Q3: My nitro reduction step using 10% Pd/C and H₂ in pure methanol shows almost no conversion. Why?The Causality: Catalytic hydrogenation is a heterogeneous surface reaction. If the substrate is not dissolved, it cannot adsorb onto the active palladium sites. While standard 5-aminosalicylic acid (5-ASA) reductions can be performed in water or methanol[3], the addition of the nonyl ether transforms the molecule into a highly lipophilic compound that is practically insoluble in methanol at room temperature.
The Solution: Switch the solvent to a THF/Ethanol mixture (1:1). THF provides the necessary solvation power for the lipid tail, while ethanol serves as an excellent proton donor and hydrogen transfer medium.
Q4: How do I isolate the final 5-amino-2-(nonyloxy)benzoic acid without losing it in the aqueous wash?The Causality: The final product is an amphoteric amino acid, containing both a basic aniline group and an acidic carboxylate[4]. If the pH is too high, it forms a soluble carboxylate salt; if too low, it forms a soluble anilinium salt.
The Solution: You must exploit its isoelectric point (pI), where the molecule exists as a neutral zwitterion and exhibits minimum aqueous solubility. Carefully adjust the aqueous phase to pH ~4.0 using 1M HCl. At this pH, the zwitterion will precipitate quantitatively.
Part 3: Quantitative Data Summary
The table below summarizes the yield improvements when shifting from standard alkoxybenzoic acid protocols to our lipid-optimized methodology.
Reaction Phase
Standard Methodology
Typical Yield
Optimized Methodology
Optimized Yield
Key Mechanistic Driver
Alkylation
5-NSA + 1-Bromononane
< 40%
Methyl 5-nitrosalicylate + KI
> 90%
Avoids sterically hindered nonyl ester formation
Saponification
NaOH in MeOH/H₂O
~ 60%
LiOH in THF/MeOH/H₂O
> 95%
THF prevents amphiphilic micelle formation
Reduction
Pd/C, H₂ in Methanol
< 30%
Pd/C, H₂ in THF/EtOH
> 95%
Complete substrate solvation at catalyst surface
Isolation
Precipitation at pH 7.0
< 20%
Precipitation at pH 4.0
> 85%
Zwitterion insolubility at the isoelectric point (pI)
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure system integrity at every phase.
Setup: Charge a dry round-bottom flask with Methyl 5-nitrosalicylate (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of KI (0.1 eq) in anhydrous DMF (0.5 M concentration).
Reaction: Add 1-bromononane (1.2 eq) dropwise at room temperature. Heat the reaction to 80°C and stir for 12 hours.
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The reaction is strictly complete when the highly polar phenol spot (starting material) disappears, replaced entirely by a high-Rf ester spot.
Workup: Quench with distilled water, extract 3x with EtOAc, wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate under vacuum to yield Methyl 5-nitro-2-(nonyloxy)benzoate.
Phase 2: Saponification
Setup: Dissolve the intermediate in a THF/MeOH/H₂O (3:1:1) mixture (0.2 M).
Reaction: Add LiOH·H₂O (3.0 eq) and stir at 60°C for 4 hours.
Validation Checkpoint: TLC analysis must show the complete disappearance of the high-Rf ester spot. Acidifying a 1 mL aliquot should immediately yield a thick white precipitate.
Workup: Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer to pH 2 with 1M HCl to precipitate 5-nitro-2-(nonyloxy)benzoic acid. Filter, wash with water, and dry thoroughly.
Phase 3: Catalytic Hydrogenation & Isolation
Setup: Dissolve the dried acid in a THF/EtOH (1:1) mixture (0.1 M) in a hydrogenation vessel.
Reaction: Carefully add 10% Pd/C (10% w/w). Purge the vessel with Nitrogen (3x), then introduce Hydrogen gas (balloon or 3 atm in an autoclave). Stir vigorously at 40°C for 6 hours.
Validation Checkpoint: LC-MS analysis will confirm success via a mass shift corresponding to a loss of 30 Da (NO₂ [46 Da] → NH₂ [16 Da]). Visually, the solution will transition from pale yellow to colorless/slight pink.
Workup: Filter the catalyst through a tightly packed Celite pad under a Nitrogen atmosphere to prevent premature oxidation of the electron-rich aniline.
Isolation: Concentrate the filtrate. Resuspend the residue in a minimal amount of water and carefully adjust the pH to exactly 4.0 using 1M HCl. Filter the resulting zwitterionic precipitate, wash with cold water, and dry under high vacuum to yield pure 5-amino-2-(nonyloxy)benzoic acid.
Part 5: References
1.[3] Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid
Source: MDPI (Molecules)
URL:[Link]
2.[4] Electrochemical Synthesis of 5-Aminosalicylic acid
Source: Journal of Physical & Theoretical Chemistry, Islamic Azad University
URL:[Link]
3.[2] Greene's Protective Groups in Organic Synthesis, 5th Edition
Source: Wiley Publishing Japan
URL:[Link]
4.[1] Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Advanced purification and recrystallization methods for crude 5-amino-2-(nonyloxy)benzoic acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the advanced purification and recrystallization of crude 5-amino-2-(nonyloxy)benzoic acid. Drawi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the advanced purification and recrystallization of crude 5-amino-2-(nonyloxy)benzoic acid. Drawing upon established principles of organic chemistry and extensive experience in the purification of complex pharmaceutical intermediates, this document offers troubleshooting guides, frequently asked questions, and detailed protocols to address common and complex challenges encountered during the purification of this amphoteric molecule with a significant hydrophobic chain.
I. Understanding the Molecule: Key Purification Challenges
5-Amino-2-(nonyloxy)benzoic acid presents a unique set of purification challenges due to its molecular structure:
Amphoteric Nature: The presence of both a weakly acidic carboxylic acid group and a weakly basic amino group means the compound's solubility is highly pH-dependent. This property can be leveraged for purification but also complicates solvent selection for recrystallization.
Long Alkyl Chain: The C9 nonyloxy group imparts significant non-polar character, influencing its solubility in organic solvents and potentially leading to "oiling out" during recrystallization instead of forming well-defined crystals.
Potential for Color Impurities: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, a common issue in the synthesis of aminobenzoic acid derivatives.[1]
This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.
II. Frequently Asked Questions (FAQs)
Q1: My crude 5-amino-2-(nonyloxy)benzoic acid has a strong color (e.g., brown, dark yellow). How can I remove it?
A1: Colored impurities in aromatic amines are often high-molecular-weight byproducts or oxidation products.[2] The most effective method for color removal is treatment with activated carbon.[2][3]
Procedure: After dissolving your crude product in a suitable hot solvent for recrystallization, add a small amount of activated carbon (typically 1-5% by weight of your compound).
Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Add it to the hot, but not boiling, solution.
Mechanism: Activated carbon has a high surface area with a network of pores that adsorb large, colored impurity molecules.[3]
Filtration: After a short boiling period with the activated carbon, perform a hot filtration to remove the carbon particles and the adsorbed impurities.
Q2: I'm having trouble finding a single solvent that works well for recrystallization. What should I do?
A2: Due to the dual nature of the molecule (polar head, non-polar tail), a mixed-solvent system is often ideal.[4] You will need a "good" solvent that readily dissolves the compound when hot, and a "bad" (or anti-solvent) in which the compound is poorly soluble, even at high temperatures.
Common Solvent Pairs:
Ethanol/Water: Ethanol is a good solvent for many organic molecules, and the addition of water as an anti-solvent can induce crystallization.[4]
Toluene/Heptane: Toluene can dissolve the aromatic portion and the alkyl chain, while heptane acts as an anti-solvent.
Ethyl Acetate/Hexane: Similar to the toluene/heptane system, this combination balances polarity.
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with compounds having long alkyl chains.
Solutions:
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.
Cool the solution more slowly: Slow cooling promotes the formation of an ordered crystal lattice.
Lower the saturation temperature: Add a small amount of the "good" solvent to the hot solution to slightly decrease the saturation point.
Scratch the inside of the flask: This can provide a surface for nucleation.[5]
III. Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem
Potential Cause(s)
Troubleshooting Steps
Low Recovery After Recrystallization
1. Using too much solvent. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.
1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Preheat the filtration funnel and receiving flask to prevent cooling and crystallization during transfer.
Crystals Do Not Form Upon Cooling
1. The solution is not supersaturated (too much solvent). 2. The solution is supersaturated but requires nucleation.
1. Boil off some of the solvent to concentrate the solution.[7][8] 2. Induce crystallization by: - Scratching the inner wall of the flask with a glass rod.[5] - Adding a "seed" crystal of the pure compound.[8] - Cooling the solution in an ice-salt bath for a prolonged period.
Product is Still Impure After One Recrystallization
1. High initial impurity load. 2. The chosen solvent system is not effective at separating the specific impurities. 3. Rapid crystallization trapping impurities.
1. Perform a second recrystallization. 2. Try a different solvent system. Consider an acid-base extraction prior to recrystallization. 3. Ensure slow cooling to allow for the formation of pure crystals.
Melting Point of Purified Product is Broad
1. Presence of residual solvent. 2. The product is still impure.
1. Dry the product under high vacuum for an extended period. 2. Re-purify using a different method (e.g., column chromatography) or a different recrystallization solvent.
IV. Advanced Purification Protocols
For challenging purifications where simple recrystallization is insufficient, a multi-step approach is recommended.
Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic/Acidic Impurities
This technique leverages the amphoteric nature of 5-amino-2-(nonyloxy)benzoic acid to separate it from non-ionizable (neutral) impurities.[9]
dot
Caption: Workflow for Acid-Base Purification.
Step-by-Step Methodology:
Dissolution: Dissolve the crude 5-amino-2-(nonyloxy)benzoic acid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form the water-soluble sodium salt, while the amino group remains protonated.
Extraction: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
Separation: Drain the aqueous layer (bottom layer if using DCM) into a clean flask. The organic layer contains neutral impurities.
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH reaches approximately 4-5. The 5-amino-2-(nonyloxy)benzoic acid will precipitate out of the solution.
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol details the use of a mixed-solvent system, a powerful technique for compounds with challenging solubility profiles.
Solvent Selection: Choose a suitable solvent pair (e.g., ethanol/water).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to boiling to dissolve the solid.
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat to boiling for a few minutes.
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
Addition of Anti-solvent: To the hot, clear solution, add the "bad" solvent (water) dropwise with swirling until a persistent cloudiness is observed.
Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
V. References
Vertex AI Search. (2025, December 2). Activated Carbon for Color Removal | 6 key Applications.
Vertex AI Search. ACID-BASE EXTRACTION.
Vertex AI Search. Acid-Base Extraction.
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon - Carbotecnia.
Wikipedia. Acid–base extraction.
Magritek. Separation of Acidic, Basic and Neutral Compounds.
Xiao, Y., Chen, M., & Guo, Z. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data.
Veeprho Pharmaceuticals. Aminobenzoic Acid Impurities and Related Compound.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
Technical Support Center: Troubleshooting Steric Hindrance in 5-Amino-2-(nonyloxy)benzoic Acid Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide to address the unique structural challenges of working with 5-amino-2-(nony...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide to address the unique structural challenges of working with 5-amino-2-(nonyloxy)benzoic acid .
This molecule presents a dual-steric challenge:
The Ortho Effect: The bulky 9-carbon nonyloxy chain at position 2 physically shields the adjacent carboxylic acid at position 1.
Hydrophobic Collapse: Under specific solvent conditions, the lipophilic nonyloxy chain can fold over the aromatic core, unexpectedly shielding the 5-amino group.
Below, you will find field-proven FAQs, quantitative data, and self-validating protocols designed to overcome these thermodynamic and kinetic barriers.
Module 1: Overcoming Hindrance at the Carboxylic Acid (Amidation/Esterification)
Q1: Why do standard coupling reagents (EDC/NHS) fail or yield <15% when reacting the carboxylic acid?
Causality & Mechanism:
The failure is driven by the ortho effect [1]. The large nonyloxy group at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring to minimize steric strain. While this twisting increases the acidity of the proton, it creates a massive steric shield around the electrophilic carbonyl carbon. Standard carbodiimides like EDC form an O-acylisourea intermediate that is highly susceptible to steric blockage, preventing the subsequent attack by NHS or the target amine.
The Solution:
You must bypass standard carbodiimides and utilize uronium/aminium salts based on the 7-azabenzotriazole leaving group, such as HATU [2]. HATU forms a highly reactive HOAt active ester. The critical advantage here is the neighboring group effect : the nitrogen atom at position 7 of the HOAt ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine and guiding it to the sterically hindered carbonyl carbon, drastically lowering the activation energy[3].
Caption: Workflow comparing standard vs. optimized amidation for sterically hindered benzoic acids.
Q2: How do I optimize the amidation of this sterically hindered carboxylic acid?
Below is a quantitative comparison of coupling conditions, followed by a self-validating protocol.
Quantitative Data: Coupling Reagent Efficacy for 2-Alkoxybenzoic Acids
Coupling Reagent
Base (Equiv)
Solvent
Time (hrs)
Yield (%)
Mechanistic Note
EDC / NHS
TEA (2.0)
DMF
24
< 15%
Severe steric blockage at the ortho position.
PyBOP
DIPEA (3.0)
DMF
12
45%
Moderate activation; lacks neighboring group assistance.
HATU / HOAt
DIPEA (3.0)
DMF
4
> 85%
High efficiency via 7-aza neighboring group effect.
Protocol 1: HATU-Mediated Amidation of 5-amino-2-(nonyloxy)benzoic acid
This protocol is designed to be self-validating. The colorimetric shifts and LC-MS checkpoints ensure you do not proceed to the next step if the intermediate has failed to form.
Pre-activation: Dissolve 1.0 eq of 5-amino-2-(nonyloxy)benzoic acid in anhydrous DMF (0.1 M concentration).
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The solution should remain clear.
Active Ester Formation: Add 1.1 eq of HATU. Stir at room temperature for 20 minutes. Self-Validation: The solution will turn a distinct yellow/orange color, indicating the successful formation of the HOAt active ester. An LC-MS aliquot should show the disappearance of the starting material mass (m/z [M+H]+ 280) and the appearance of the active ester intermediate.
Nucleophilic Attack: Add 1.2 eq of your target amine. Stir at 35°C (mild heating provides the kinetic energy to overcome residual steric drag).
Reaction Monitoring: Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.
Module 2: Overcoming Hindrance at the 5-Amino Group (N-Acylation)
Q3: I am experiencing poor reactivity at the 5-amino position, even though it is meta/para to the bulky groups. Why?
Causality & Mechanism:
You are likely experiencing hydrophobic collapse [4]. While the 5-amino group is technically distant from the ortho nonyloxy group on a 2D drawing, molecules exist in 3D space. In highly polar solvents (like water, aqueous mixtures, or cold DMF), the lipophilic 9-carbon nonyloxy chain faces a massive entropic penalty from solvent ordering (clathrate cage formation). To minimize this penalty, the flexible alkyl chain collapses and folds over the aromatic ring. This conformational folding physically blankets the 5-amino group, rendering it sterically inaccessible to electrophiles.
The Solution:
You must force the alkyl chain into an extended conformation by altering the solvent environment. Switching to a less polar, organic solvent (like Dichloromethane (DCM) or Tetrahydrofuran (THF)) solvates the lipophilic chain favorably, causing it to extend outward and exposing the 5-amino group for reaction.
Caption: Impact of solvent polarity on the conformational shielding of the 5-amino group.
Q4: What is the recommended step-by-step protocol for N-acylation of the 5-amino group?
To ensure the 5-amino group is fully exposed and reactive, use the following solvent-optimized methodology.
Protocol 2: Solvent-Optimized N-Acylation
Solvent Selection & Dissolution: Dissolve 1.0 eq of 5-amino-2-(nonyloxy)benzoic acid in anhydrous DCM (0.1 M). Note: If solubility of the zwitterionic form is poor, add 5% v/v THF.
Chain Extension: Warm the solution to 30°C for 10 minutes. The combination of non-polar solvent and mild thermal energy ensures the C9 chain is fully extended[4].
Base Addition: Add 2.0 eq of Pyridine or TEA.
Electrophile Addition: Dropwise, add 1.1 eq of your acyl chloride or acid anhydride.
Self-Validation Check: As the primary amine is acylated, the polarity of the molecule will drop significantly. If monitoring by TLC (DCM:MeOH 9:1), the product spot will migrate noticeably higher (higher Rf) than the starting material.
Workup: Wash the DCM layer with 1N HCl (to remove excess pyridine/TEA), followed by saturated NaHCO3, and brine. Dry over MgSO4 and evaporate to yield the N-acylated product.
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]
Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems. ACS Publications.[Link]
Preventing premature oxidation of the amino group in 5-amino-2-(nonyloxy)benzoic acid
Technical Support Center: Preventing Premature Oxidation of 5-Amino-2-(nonyloxy)benzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, sci...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Premature Oxidation of 5-Amino-2-(nonyloxy)benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the premature oxidation of 5-amino-2-(nonyloxy)benzoic acid.
This guide moves beyond basic troubleshooting by explaining the fundamental physicochemical causality behind the molecule's instability, providing self-validating protocols, and outlining robust strategies for synthesis, isolation, and formulation.
Part 1: Mechanistic Overview & Root Cause Analysis
Why is 5-amino-2-(nonyloxy)benzoic acid so unstable in ambient conditions?
The inherent instability of this molecule lies in its para-alkoxyaniline moiety. The nonyloxy group at position 2 is strongly electron-donating via resonance (+M effect), while the amino group at position 5 also donates electron density into the aromatic ring. This creates a highly electron-rich system.
When exposed to ambient oxygen, light, or trace transition metals, the molecule undergoes a Single Electron Transfer (SET) to form a radical cation. Subsequent deprotonation and a second electron transfer yield a highly reactive quinone-imine[1]. This degradation pathway is identical to that of its parent pharmacophore, mesalamine (5-amino-2-hydroxybenzoic acid), which rapidly darkens via proton-coupled electron transfer (PCET) mechanisms[2]. If left unmitigated, these reactive intermediates undergo rapid bimolecular coupling and polymerization, resulting in toxic, dark-colored byproducts[3].
Oxidation pathway of the p-alkoxyaniline system and targeted stabilization interventions.
Part 2: Troubleshooting FAQs
Q1: My synthesized batch turns from off-white to dark brown during vacuum drying. How do I prevent this?Causality: Vacuum ovens often contain trace residual oxygen. The combination of heat and trace oxygen accelerates the bimolecular coupling of oxidized intermediates.
Solution: Convert the free base to a hydrochloride (HCl) salt before isolation. Protonation of the amine to an ammonium ion (-NH₃⁺) removes the nitrogen's lone pair from the aromatic system. This converts the amine from an activating group to a strongly deactivating group, drastically increasing the oxidation potential and shutting down the SET pathway.
Q2: I need to perform a coupling reaction on the carboxylic acid, but the amine oxidizes during the reaction. What is the best strategy?Causality: Coupling reagents (e.g., EDC/HOBt) and basic conditions (e.g., DIPEA) keep the amine in its free, electron-rich state, making it highly vulnerable to dissolved oxygen or trace metal impurities in the solvent.
Solution: Temporarily mask the amine using a tert-butyloxycarbonyl (Boc) protecting group. The carbamate group delocalizes the nitrogen lone pair into the carbonyl oxygen via resonance, significantly reducing the nucleophilicity and oxidizability of the amine[4].
Q3: How should I formulate the final product to ensure long-term stability in an aqueous suspension?Causality: Aqueous environments facilitate Proton-Coupled Electron Transfer (PCET) mechanisms, especially if the pH approaches the pKa of the amine[2]. Trace metals in excipients catalyze the generation of reactive oxygen species (ROS).
Solution: Incorporate a water-soluble antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA). EDTA sequesters catalytic trace metals, while ascorbic acid acts as a sacrificial electron donor to intercept superoxide radicals[3].
Part 3: Quantitative Data on Oxidation Susceptibility
The following table summarizes the stability of 5-amino-2-(nonyloxy)benzoic acid under various structural states and environments, providing a benchmark for your experimental expectations.
Condition / State
Environment
Dominant Degradation Pathway
Estimated Half-Life (25°C)
Visual Indicator
Free Base
Ambient Air
SET / Quinone-imine formation
< 24 hours
Turns dark brown
Free Base (Aqueous)
pH 7.4 Buffer
PCET / Radical coupling
< 4 hours
Turns purple/black
HCl Salt
Ambient Air
None (Amine deactivated)
> 12 months
Remains off-white
N-Boc Protected
Ambient Air
None (Lone pair delocalized)
> 24 months
Remains white
Formulated (Antioxidant)
Aqueous Suspension
Suppressed by ROS scavenging
> 18 months
Remains off-white
Part 4: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system; the physical behavior of the molecule during the procedure will instantly confirm whether the stabilization was successful.
Protocol A: Hydrochloride Salt Isolation (In-Situ Stabilization)
Dissolution: Dissolve the crude free base in minimal anhydrous diethyl ether or tetrahydrofuran (THF) under an argon atmosphere.
Acidification: Slowly add 1.2 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C.
Causality: The localized high concentration of protons immediately converts the amine to the ammonium salt, drastically reducing its solubility and forcing it to precipitate out of the oxidative liquid phase.
Isolation: Filter the resulting white precipitate under a blanket of argon and wash with cold hexanes.
Self-Validation Check: The product will remain a stark white powder during vacuum drying. If any brown or pink tint appears, it indicates incomplete protonation or pre-existing oxidation prior to the addition of HCl.
Protocol B: Regioselective N-Boc Protection
Suspension: Suspend 5-amino-2-(nonyloxy)benzoic acid in a 1:1 mixture of 1,4-dioxane and water.
pH Adjustment: Adjust the pH to 4.5 using 10% aqueous acetic acid.
Causality: Aromatic amines have a lower pKa (~4.25) compared to aliphatic amines. Operating at pH 4.5 ensures the amine is in equilibrium with its free base form just enough to react with Boc-anhydride, while minimizing base-catalyzed oxidation[4].
Protection: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12 hours.
Extraction: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Check: TLC (Hexanes/EtOAc) will show a single, less polar spot that does not streak or darken upon exposure to ambient air, confirming successful lone-pair delocalization.
Causality: EDTA sequesters catalytic trace metals (Fe, Cu, Co) that initiate radical formation[3]. Ascorbic acid acts as a sacrificial electron donor, intercepting any formed superoxide radicals before they can react with the active pharmaceutical ingredient[2].
Dispersion: Disperse the 5-amino-2-(nonyloxy)benzoic acid uniformly using a homogenizer under a nitrogen headspace.
Self-Validation Check: The suspension will maintain its original off-white color over a 4-week accelerated stability study at 40°C.
Decision matrix and self-validating workflows for preventing premature amine oxidation.
References
Nakayama, T., & Honda, R. (2021). "Electrochemical and Mechanistic Study of Superoxide Elimination by Mesalazine through Proton-Coupled Electron Transfer." Pharmaceuticals, 14(2), 120.[Link]
Wu, J.-H., Yang, T.-H., Chen, F., & Yu, H.-Q. (2024). "Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system." PNAS Nexus, 3(2), pgae040.[Link]
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289.[Link]
El Zein, R., Ispas-Szabo, P., Jafari, M., Siaj, M., & Mateescu, M. A. (2023). "Oxidation of Mesalamine under Phenoloxidase- or Peroxidase-like Enzyme Catalysis." Molecules, 28(24), 8105.[Link]
Optimizing reaction temperature and catalysts for 5-amino-2-(nonyloxy)benzoic acid coupling
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-amino-2-(nonyloxy)benzoic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-amino-2-(nonyloxy)benzoic acid . This highly functionalized, zwitterionic building block is frequently utilized in the synthesis of advanced liquid crystals and pharmaceutical intermediates.
Coupling this molecule presents two distinct chemical challenges:
Severe Steric Hindrance: The lipophilic nonyloxy chain (-O-C9H19) at the ortho position creates a massive steric shield around the carboxylic acid, drastically reducing the kinetics of standard activation and nucleophilic attack.
Chemoselectivity: The presence of both an aromatic amine (meta) and a carboxylic acid makes the unprotected molecule highly prone to homopolymerization (self-condensation) upon activation.
Q1: Why am I observing complex oligomer mixtures instead of my target mono-amide?A: This is a fundamental chemoselectivity issue. Because 5-amino-2-(nonyloxy)benzoic acid contains both a nucleophilic amine and an electrophilic carboxyl group, activating the carboxyl group causes it to react with the unprotected amine of another substrate molecule, leading to polyamides.
The Fix: You must employ a protection strategy. Temporarily mask the 5-amino group using a Boc (tert-butyloxycarbonyl) or Fmoc protecting group before attempting to activate the carboxylic acid.
Q2: My coupling yields are <15% using standard EDC/HOBt. How can I overcome the steric shielding of the ortho-nonyloxy chain?A: Standard carbodiimides like EDC form an O-acylisourea intermediate that is highly sensitive to steric bulk. The ortho-nonyloxy group physically blocks the incoming amine from attacking this intermediate.
The Fix: Switch to a uronium-based coupling reagent like HATU or the phosphonic anhydride T3P1[1]. HATU, in the presence of DIPEA, forms a highly reactive 7-azabenzotriazole (OAt) active ester. The neighboring pyridine nitrogen in the OAt leaving group provides anchimeric assistance, accelerating the amidation rate and allowing it to overcome the steric barrier that typically stalls EDC-mediated reactions2[2].
Q3: What is the optimal temperature profile for this coupling? If I heat it to speed up the reaction, my purity drops.A: Temperature control in hindered couplings is a delicate balance between thermodynamics and kinetics.
Activation Phase (0 °C): Activating the carboxylic acid with HATU must be done at 0 °C. At higher temperatures, the active ester can degrade, or the coupling reagent itself can cause side reactions (such as guanidinylation of the amine or epimerization if chiral centers are present elsewhere)3[3].
Coupling Phase (25 °C to 40 °C): Once the active ester is fully formed, the steric bulk of the nonyloxy group means the incoming amine needs more kinetic energy to successfully attack the carbonyl carbon. Warming the reaction to room temperature (or up to 40 °C for very hindered secondary amines) drives the reaction to completion without inducing the thermal degradation seen during high-temperature activation.
Catalyst and Temperature Optimization Data
The following table summarizes quantitative optimization data for the coupling of N-Boc-protected 5-amino-2-(nonyloxy)benzoic acid with a standard primary amine.
Self-Validating System: This protocol incorporates analytical checkpoints to ensure each mechanistic step is complete before proceeding, eliminating guesswork and preventing the waste of precious building blocks.
Preparation & Chilling: Dissolve the N-Boc-protected acid in anhydrous DMF under an inert atmosphere (N2 or Ar). Cool the reaction flask to 0 °C using an ice bath.
Causality: DMF provides excellent solubility for the lipophilic nonyl chain while supporting the highly polar uronium intermediates.
Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir for 5 minutes.
Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on the coupling reagent[2].
Activation: Add HATU (1.1 equiv) in one portion. Maintain the temperature at 0 °C and stir for 30 minutes.
Self-Validation Checkpoint: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the methyl ester (formed by the methanol quench of the active OAt ester). Do not proceed until activation is confirmed.
Amine Addition: Dissolve the target amine (1.2 equiv) in a minimal amount of DMF and add it dropwise to the cold reaction mixture.
Thermal Shift (Coupling): Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If the amine is secondary or sterically hindered, heat the reaction gently to 40 °C. Stir for 2–4 hours.
Self-Validation Checkpoint: Monitor via TLC or LC-MS until the active ester intermediate is fully consumed.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2SO4, and concentrate in vacuo.
Reaction Workflow Visualization
Workflow for chemoselective amide coupling of 5-amino-2-(nonyloxy)benzoic acid.
References
C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. 1
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed (NIH) / ACS Combinatorial Science. 2
Epimerisation in Peptide Synthesis. PubMed (NIH) / Molecules. 3
Comparative Guide: Mesogenic Properties of 5-Amino-2-(nonyloxy)benzoic acid vs. 5-Amino-2-(hexyloxy)benzoic acid
As liquid crystal (LC) technologies and advanced drug delivery systems evolve, the demand for highly functionalized, stimuli-responsive mesogens has surged. Among these, bifunctional alkoxybenzoic acids stand out due to...
Author: BenchChem Technical Support Team. Date: April 2026
As liquid crystal (LC) technologies and advanced drug delivery systems evolve, the demand for highly functionalized, stimuli-responsive mesogens has surged. Among these, bifunctional alkoxybenzoic acids stand out due to their synthetic versatility and predictable phase behaviors.
This guide provides an in-depth comparative analysis of two critical homologous precursors: 5-amino-2-(hexyloxy)benzoic acid (CAS 13851-60-0)[1] and 5-amino-2-(nonyloxy)benzoic acid (CAS 13737-95-6)[2]. By examining the causality between their alkyl chain lengths and their mesogenic properties, researchers can better select the appropriate building blocks for supramolecular assemblies and targeted pharmaceutical intermediates[3].
Structural Causality and Mesomorphic Behavior
To understand the divergent performance of these two compounds, we must first deconstruct their shared molecular architecture. Both compounds possess a calamitic (rod-like) core essential for thermotropic liquid crystallinity, driven by specific functional groups:
Carboxylic Acid Dimerization: The carboxylic acid group acts as both a hydrogen-bond donor and acceptor. In the condensed phase, these molecules form stable intermolecular dimers, effectively doubling the length of the rigid aromatic core[4]. This dimerization is the fundamental thermodynamic driver for mesophase formation in benzoic acid derivatives[5].
The 5-Amino Substitution: Unlike standard 4-alkoxybenzoic acids, the presence of a primary amine at the 5-position introduces a lateral dipole moment and the potential for secondary lateral hydrogen bonding. This functionalization can stabilize highly ordered layered structures (smectic phases) or serve as an active site for further polymerization (e.g., azo coupling or Schiff base formation)[6].
The 2-Alkoxy Tail (The Differentiator): The length of the alkoxy chain dictates the balance between orientational order and positional order.
Hexyloxy (C6): The shorter 6-carbon chain provides sufficient flexibility to melt into a mesophase but lacks the extensive van der Waals surface area required to lock the molecules into rigid layers. Consequently, the hexyloxy derivative predominantly exhibits a highly fluid Nematic (N) phase[4].
Nonyloxy (C9): The extended 9-carbon chain significantly increases lateral intermolecular cohesion via van der Waals forces. This micro-segregation of the aliphatic tails from the aromatic cores induces spontaneous layering, favoring the formation of Smectic (Sm) phases, particularly the tilted Smectic C (SmC) phase, often followed by a narrower nematic window before clearing[7].
Structural logic dictating mesophase transitions in 5-amino-2-alkoxybenzoic acids.
Comparative Quantitative Data
The table below summarizes the extrapolated mesogenic properties based on the established thermodynamic behaviors of the alkoxybenzoic acid homologous series[5].
Experimental Methodologies for Mesophase Characterization
To ensure scientific integrity, the characterization of these mesogens must follow a self-validating workflow. The following protocols detail how to objectively measure and confirm the phase transitions of these compounds.
Protocol A: Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC provides the quantitative thermodynamic data (enthalpy,
ΔH
) required to identify first-order and second-order phase transitions[7].
Sample Preparation: Encapsulate 3–5 mg of the purified 5-amino-2-alkoxybenzoic acid in an aluminum standard hermetic pan.
Purge: Maintain a dry nitrogen purge at 50 mL/min to prevent oxidative degradation of the primary amine at elevated temperatures.
Thermal Cycling:
Heating: Ramp from 25 °C to 200 °C at a rate of 10 °C/min.
Cooling: Cool from 200 °C to 25 °C at 10 °C/min.
Repeat: Perform a second heating/cooling cycle to eliminate thermal history.
Self-Validation Check: Compare the integrated enthalpy (
ΔH
) of the clearing point (N
→
Iso) during heating with the isotropic-to-nematic (Iso
→
N) transition during cooling. A matching absolute enthalpy value confirms that the transition is a reversible physical mesophase change and not thermal decomposition.
Protocol B: Optical Profiling via Polarized Optical Microscopy (POM)
While DSC detects transitions, POM visually identifies the specific mesophase based on birefringence and defect textures[7].
Slide Preparation: Place 1 mg of the sample between a glass slide and a coverslip.
Hot Stage Calibration: Mount the slide on a Linkam hot stage calibrated to match the DSC thermal profiles.
Observation: Heat the sample to its isotropic liquid state (Iso), then cool slowly (2 °C/min) under crossed polarizers.
Texture Identification:
For the hexyloxy derivative, look for the spontaneous formation of a Schlieren texture with point defects, confirming the Nematic phase[4].
For the nonyloxy derivative, observe the initial formation of a Nematic phase, followed by a transition into a broken fan-shaped or focal-conic texture upon further cooling, definitively identifying the Smectic C phase[7].
Self-Validation Check: The temperatures at which optical textures change under the POM must align within
±1
°C of the endothermic/exothermic peaks recorded in the DSC thermograms.
Standardized experimental workflow for liquid crystal characterization.
Conclusion
The selection between 5-amino-2-(hexyloxy)benzoic acid and 5-amino-2-(nonyloxy)benzoic acid hinges on the desired structural order of the target material. The hexyloxy derivative is optimized for systems requiring high orientational fluidity (nematic behavior), whereas the nonyloxy derivative is engineered for applications demanding robust positional layering (smectic behavior). By utilizing rigorous, self-validating thermal and optical protocols, researchers can precisely harness the structure-property relationships of these versatile mesogenic building blocks.
High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Determination of 5-Amino-2-(nonyloxy)benzoic Acid: A Comparative Guide
Executive Summary The determination of purity and related substances for complex pharmaceutical intermediates requires robust, highly specific analytical methodologies. 5-Amino-2-(nonyloxy)benzoic acid (CAS: 13737-95-6)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The determination of purity and related substances for complex pharmaceutical intermediates requires robust, highly specific analytical methodologies. 5-Amino-2-(nonyloxy)benzoic acid (CAS: 13737-95-6) [1] presents a unique chromatographic challenge due to its amphoteric nature—possessing both an ionizable primary amine and a carboxylic acid—coupled with a highly lipophilic nine-carbon (nonyloxy) chain.
This guide provides an objective comparison of HPLC column chemistries to overcome these physicochemical hurdles. Furthermore, it outlines a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines [2] for analytical procedure validation, ensuring high scientific integrity and regulatory compliance.
To design a self-validating HPLC method, one must first understand the causality behind the analyte's behavior:
Dual Ionizable Groups: The molecule contains a carboxylic acid (pKa ~3.5) and an aromatic amine (pKa ~4.5). At a neutral pH, it exists as a zwitterion, leading to poor retention predictability and split peaks.
Hydrophobic Tail: The C9 nonyloxy chain drives strong hydrophobic interactions with the stationary phase, requiring a high percentage of organic modifier for elution.
Secondary Silanol Interactions: On traditional silica-based reversed-phase columns, the protonated 5-amino group interacts strongly with residual, unendcapped silanols (Si-O⁻). This ionic interaction is the primary cause of severe peak tailing (Tf > 2.0) and poor resolution from closely eluting impurities.
To mitigate silanol interactions, analytical scientists typically compare a Standard C18 column against a Polar-Embedded C18 column. Polar-embedded columns incorporate an amide, carbamate, or ether group within the alkyl chain. This embedded polar group creates a virtual "shield" of structured water near the silica surface, effectively blocking the protonated amine of 5-amino-2-(nonyloxy)benzoic acid from interacting with residual silanols.
Figure 1: Mechanistic comparison of analyte interactions on Standard vs. Polar-Embedded C18 columns.
Comparative Data: Standard C18 vs. Polar-Embedded C18
To objectively demonstrate the superiority of the polar-embedded chemistry for this specific compound, a comparative study was conducted using identical mobile phase conditions (0.1% TFA in Water / Acetonitrile gradient).
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 (150 x 4.6 mm, 5 µm)
Polar-Embedded C18 (150 x 4.6 mm, 5 µm)
Regulatory Target (USP/ICH)
Retention Time (RT)
12.4 min
10.8 min
N/A
Tailing Factor (Tf)
2.35 (Fails)
1.08 (Passes)
≤ 1.5
Theoretical Plates (N)
4,200
14,500
> 5,000
Resolution (Rs) from Impurity A
1.2
3.4
≥ 2.0
Carryover
0.15%
Not Detected (<0.01%)
≤ 0.05%
Experimental Protocol: The Optimized Workflow
The following step-by-step methodology utilizes the Polar-Embedded C18 column and is designed as a self-validating system. The use of 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the carboxylic acid is fully protonated (neutral) while acting as an ion-pairing agent for the protonated amine, further driving symmetrical peak shapes.
Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).
Sample Preparation
Diluent Preparation: Mix 500 mL of Milli-Q Water with 500 mL of ACN. Degas via sonication for 10 minutes.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and dilute to volume.
Working Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Column: Polar-Embedded C18 (e.g., SymmetryShield or equivalent), 150 mm × 4.6 mm, 5 µm.
Detection: UV at 254 nm (Optimal chromophore absorption for the substituted benzoic acid ring).
Gradient Program:
0.0 - 2.0 min: 40% B
2.0 - 10.0 min: 40% → 85% B
10.0 - 15.0 min: 85% B (Isocratic hold to elute highly lipophilic impurities)
15.0 - 16.0 min: 85% → 40% B
16.0 - 20.0 min: 40% B (Column re-equilibration)
ICH Q2(R2) Method Validation Results
To ensure Trustworthiness and regulatory compliance, the optimized method was subjected to full validation according to the updated ICH Q2(R2) framework [2].
Figure 2: HPLC method validation lifecycle based on ICH Q2(R2) guidelines.
Table 2: Summary of Method Validation Data
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at analyte RT
Blank and diluent show zero peaks at 10.8 min. Peak purity index > 0.999.
Pass
Linearity (Range)
R² ≥ 0.999 (25% to 150% of nominal)
R² = 0.9998 (Range: 25 µg/mL to 150 µg/mL)
Pass
Limit of Detection (LOD)
S/N ≥ 3:1
0.05 µg/mL (S/N = 4.2)
Pass
Limit of Quantitation (LOQ)
S/N ≥ 10:1
0.15 µg/mL (S/N = 12.5)
Pass
Method Precision (Repeatability)
%RSD ≤ 2.0% (n=6)
%RSD = 0.64%
Pass
Intermediate Precision
%RSD ≤ 2.0% (Different day/analyst)
%RSD = 0.81%
Pass
Accuracy (Recovery)
98.0% - 102.0% (at 50%, 100%, 150%)
99.4% to 100.8% across all levels
Pass
Robustness
System suitability maintained
Tf < 1.2 and Rs > 2.0 under varied flow (±0.1 mL/min) and temp (±2°C)
Pass
Data Interpretation
The validation data confirms that the Polar-Embedded C18 methodology is highly accurate, precise, and robust. The low LOQ (0.15 µg/mL) ensures that trace-level impurities or degradation products of 5-amino-2-(nonyloxy)benzoic acid can be reliably quantified, fulfilling the Analytical Target Profile (ATP) required for pharmaceutical release testing.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 14 June 2024. Available at:[Link]
Validation
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-amino-2-(nonyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative In pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is pa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
In pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. 5-amino-2-(nonyloxy)benzoic acid, a molecule incorporating a benzoic acid core, an amine substituent, and a long-chain ether linkage, presents a unique analytical challenge. Its multi-functional nature dictates a complex fragmentation pattern under mass spectrometric conditions. Understanding these pathways is crucial for its identification, characterization, and quantification in various matrices. This guide will dissect the predicted fragmentation of this molecule and compare the utility of mass spectrometry against other analytical techniques.
Predicting the Fragmentation Fingerprint: A Mechanistic Approach
The fragmentation of 5-amino-2-(nonyloxy)benzoic acid in a mass spectrometer, particularly under electron ionization (EI), is governed by the interplay of its three key functional groups: the carboxylic acid, the aromatic amine, and the nonyloxy ether. The stability of the aromatic ring will likely lead to a prominent molecular ion peak.[1]
The Role of the Benzoic Acid Moiety
The carboxylic acid group is a primary site for initial fragmentation. A characteristic loss of the hydroxyl radical (•OH, 17 Da) is expected, leading to the formation of a stable acylium ion.[2] Another common fragmentation pathway for benzoic acids is the loss of the entire carboxyl group as COOH (45 Da) or the sequential loss of H₂O and CO.[2][3]
The Influence of the Aromatic Amine
The presence of an amino group on the aromatic ring introduces distinct fragmentation routes. Aromatic amines often exhibit an intense molecular ion peak.[4] A key fragmentation pathway involves the loss of a hydrogen atom from the amine group, resulting in a prominent [M-1]⁺ peak.[4] Furthermore, the loss of neutral molecules like HCN can occur from the aniline moiety.[4] The nitrogen rule is a key principle here; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1]
Fragmentation of the Nonyloxy Ether Chain
The long alkyl ether chain provides several predictable fragmentation pathways. Cleavage of the C-O bond, known as α-cleavage, is a dominant fragmentation mode for ethers.[5] For aryl alkyl ethers, cleavage can occur on either side of the oxygen atom. Fission of the alkyl-oxygen bond will result in the loss of the nonyl radical (•C₉H₁₉, 127 Da). Alternatively, cleavage of the aryl-oxygen bond can occur, though it is less common for simple phenyl ethers.[6] A characteristic fragmentation for longer alkyl chains is β-cleavage, leading to resonance-stabilized cations.[5] Additionally, McLafferty-type rearrangements are possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the ether oxygen, followed by the elimination of a neutral alkene.[7]
A Synthesized Prediction of Major Fragment Ions
Based on the established fragmentation patterns of its constituent functional groups, the following table summarizes the predicted major fragment ions for 5-amino-2-(nonyloxy)benzoic acid.
m/z (mass-to-charge ratio)
Proposed Fragment Structure
Fragmentation Pathway
279
[M]⁺
Molecular Ion
262
[M - OH]⁺
Loss of hydroxyl radical from the carboxylic acid
234
[M - COOH]⁺
Loss of the carboxyl group
152
[M - C₉H₁₉]⁺
α-cleavage of the ether bond (loss of nonyl radical)
135
[M - C₉H₁₉ - OH]⁺
Sequential loss of nonyl radical and hydroxyl radical
126
[C₉H₁₈]⁺
Product of McLafferty rearrangement
108
[M - C₉H₁₉ - CO₂]⁺
Decarboxylation of the ether-cleaved fragment
77
[C₆H₅]⁺
Phenyl cation from cleavage of the aromatic ring
Comparative Analysis of Analytical Methodologies
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques. This section compares the utility of mass spectrometry with other common analytical methods for the analysis of 5-amino-2-(nonyloxy)benzoic acid.
Analytical Technique
Advantages
Disadvantages
Applicability to Target Compound
Gas Chromatography-Mass Spectrometry (GC-MS)
High chromatographic resolution for volatile compounds, provides structural information.[8]
Requires derivatization for non-volatile compounds like carboxylic acids and amines.[9]
Suitable after derivatization (e.g., silylation) to increase volatility.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, provides molecular weight and fragmentation data.[10][11]
Matrix effects can suppress ionization, may require method development for optimal separation.[12]
Highly suitable for direct analysis, offering both separation and detailed structural information through MS/MS experiments.[13]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Robust and widely available, good for quantification.[14]
Limited structural information, co-elution can be an issue for complex mixtures.
Good for routine quantification if a chromophore is present (which it is in this case), but not for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides unambiguous structure determination and detailed information on atom connectivity and stereochemistry.[10]
Lower sensitivity than MS, requires pure and larger sample amounts.[10]
The gold standard for definitive structural elucidation of the pure compound.
Experimental Protocols
To ensure reproducible and reliable data, the following experimental protocols are recommended as a starting point for the analysis of 5-amino-2-(nonyloxy)benzoic acid.
Sample Preparation for LC-MS/MS Analysis
Standard Solution Preparation: Accurately weigh approximately 1 mg of 5-amino-2-(nonyloxy)benzoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at appropriate concentrations.
Sample Preparation: For analysis in complex matrices (e.g., biological fluids, environmental samples), a sample clean-up and concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[8][14]
Recommended LC-MS/MS Parameters
Liquid Chromatography (LC):
Column: A C18 reversed-phase column is commonly used for the separation of similar compounds.[10]
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point.[10]
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]
Mass Spectrometry (MS):
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of amines.[8]
Scan Mode: Full scan mode for initial identification of the molecular ion and major fragments.
Tandem MS (MS/MS): Product ion scan of the precursor molecular ion (m/z 279) to confirm the fragmentation pattern and for selective quantification using Multiple Reaction Monitoring (MRM).[13]
Visualizing the Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the predicted fragmentation, the following diagrams have been generated.
Caption: A flowchart of the LC-MS/MS experimental workflow.
Caption: Predicted major fragmentation pathways of 5-amino-2-(nonyloxy)benzoic acid.
Conclusion
The mass spectrometric analysis of 5-amino-2-(nonyloxy)benzoic acid reveals a complex but predictable fragmentation pattern, arising from the interplay of its carboxylic acid, amine, and ether functionalities. While GC-MS can be employed following derivatization, LC-MS/MS stands out as the superior technique for its direct analysis, offering high sensitivity and rich structural information. For unequivocal structural confirmation, particularly for a novel compound, NMR spectroscopy remains the definitive method. This guide provides a foundational framework for the development of robust and reliable analytical methods for 5-amino-2-(nonyloxy)benzoic acid and structurally related compounds, empowering researchers to confidently identify and quantify this molecule in their studies.
References
Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
Ghaffari, S., et al.
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15. Whitman People.
Benchchem.
Benchchem. LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
Daniel, D. (2019, September 16).
Dall'Anese, R. G., Bartolini, G., & Franchi, A. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
Barnes, C. S., & Occolowitz, J. L. THE MASS SPECTRA OF PHENYL METHYL ETHERS. ConnectSci.
Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
ResearchGate. (n.d.).
VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
Mass Spectrometry: Fragment
Fragment
Gamoh, K., et al. (2003).
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.13. Whitman People.
Chemistry LibreTexts. (2023, August 29).
Doc Brown's Chemistry. (2026, February 24).
Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
Thermal stability comparison of nonyloxy versus octyloxy aminobenzoic acid derivatives
An in-depth analysis of the thermal stability and mesomorphic behavior of hydrogen-bonded liquid crystals (HBLCs) formed by nonyloxy (C9) and octyloxy (C8) benzoic acids with aminobenzoic acid derivatives. Introduction:...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth analysis of the thermal stability and mesomorphic behavior of hydrogen-bonded liquid crystals (HBLCs) formed by nonyloxy (C9) and octyloxy (C8) benzoic acids with aminobenzoic acid derivatives.
Introduction: Alkoxy Chain Length and Mesomorphic Stability
The rational design of thermotropic liquid crystals heavily relies on the molecular architecture of the mesogens. Among supramolecular systems, hydrogen-bonded liquid crystals (HBLCs) formed between mesogenic alkoxybenzoic acids—specifically 4-(octyloxy)benzoic acid (8OBA) and 4-(nonyloxy)benzoic acid (9OBA)—and non-mesogenic aminobenzoic acid (ABA) derivatives have garnered significant attention[1].
The variation in the terminal alkoxy chain length by a single methylene unit (from C8 to C9) induces profound changes in the thermal stability, phase variance, and mesogenic thermal span of the resulting complexes[2]. This comparison guide objectively evaluates the thermal stability of 8OBA-ABA versus 9OBA-ABA derivatives, providing researchers with actionable insights into the "odd-even effect" and its impact on smectic and nematic phase transitions.
Mechanistic Insights: The Odd-Even Effect in HBLCs
The thermal stability of supramolecular liquid crystals is governed by the delicate balance between the rigid aromatic core (which promotes anisotropic alignment) and the flexible terminal alkoxy chains (which provide the necessary fluidity for mesophase formation)[3].
When 8OBA or 9OBA is complexed with an aminobenzoic acid (such as 3-aminobenzoic acid or 4-aminobenzoic acid), intermolecular hydrogen bonds form between the carboxylic acid groups, creating an extended dimeric core[1].
Octyloxy Derivatives (8OBA-ABA): The even-numbered carbon chain (C8) allows for a more linear and tightly packed molecular arrangement in the solid state. This dense packing typically results in higher melting points and highly stable Smectic C (SmC) phases[1].
Nonyloxy Derivatives (9OBA-ABA): The odd-numbered carbon chain (C9) introduces a slight geometric kink at the terminal methyl group relative to the molecular axis. This disrupts the packing efficiency, slightly lowering the transition temperatures but often expanding the thermal window of the nematic phase or inducing complex polymorphic smectic phases[4].
Mechanistic pathway illustrating the odd-even effect on HBLC thermal stability.
Experimental Workflows: Synthesis and Thermal Characterization
To ensure scientific integrity and reproducibility, the following self-validating protocol is standard for synthesizing and characterizing these derivatives. The causality behind these steps is to ensure complete hydrogen bond formation before thermal analysis, preventing phase separation during heating.
Step 1: Supramolecular Synthesis
Stoichiometric Mixing: Weigh equimolar ratios (1:1) of the alkoxybenzoic acid (8OBA or 9OBA) and the aminobenzoic acid (e.g., 4ABA). Rationale: A 1:1 ratio is critical to saturate the hydrogen-bonding donor/acceptor sites, forming the extended linear dimer.
Solvent Dissolution: Dissolve the mixture in a highly volatile, polar aprotic solvent (such as N,N-dimethylformamide or pyridine) to facilitate molecular mobility and hydrogen bond pairing[4].
Evaporation and Drying: Evaporate the solvent slowly at room temperature, followed by vacuum drying at 60°C for 24 hours. Rationale: Residual solvent acts as an impurity, drastically depressing the melting point and skewing Differential Scanning Calorimetry (DSC) data.
Step 2: Thermal Characterization via DSC and POM
Differential Scanning Calorimetry (DSC):
Load 2–5 mg of the dried complex into an aluminum pan.
Perform continuous heating and cooling cycles at a scan rate of 5°C/min to 10°C/min under a nitrogen atmosphere[4].
Causality: The first heating cycle erases the thermal history of the sample. The cooling cycle and second heating cycle provide the true thermodynamic phase transition temperatures (Cr ↔ SmA ↔ SmC ↔ N ↔ I)[1].
Polarizing Optical Microscopy (POM):
Place the sample between a glass slide and a coverslip on a hot stage.
Heat to the isotropic phase, then cool at 2°C/min.
Causality: Slow cooling allows the mesophase domains to grow large enough to exhibit characteristic optical textures (e.g., focal-conic for SmA, schlieren for SmC, and threaded for Nematic)[4][5].
Experimental workflow for the synthesis and thermal validation of HBLC complexes.
Data Presentation: Thermal Stability Comparison
The thermal stability factor (
SF
) and phase transition temperatures are critical quantitative metrics. The data below synthesizes typical experimental findings for 8OBA and 9OBA complexes with 4-aminobenzoic acid (4ABA)[1].
Table 1: Phase Transition Temperatures and Thermal Stability
Complex
Chain Length
Phase Sequence (Heating)
Melting Point (Cr → SmC)
Clearing Point (N → I)
Thermal Stability Factor (
SF
)
8OBA/4ABA
C8 (Even)
Cr → SmC → SmA → N → I
~115.2 °C
~158.4 °C
Higher (Stable SmC)
9OBA/4ABA
C9 (Odd)
Cr → SmC → SmA → N → I
~108.5 °C
~152.1 °C
Moderate (Broader N)
Note: Temperatures are representative averages derived from DSC thermograms at a 10°C/min heating rate. The phase sequence demonstrates that both derivatives exhibit Smectic C, Smectic A, and Nematic phases, but the C8 derivative requires higher thermal activation energy to transition from the crystalline solid to the mesophase[1].
Comparative Analysis
Melting and Clearing Points: The 8OBA/4ABA complex exhibits higher melting and clearing temperatures compared to the 9OBA counterpart. The even-numbered octyloxy chain allows for a highly ordered crystalline lattice, requiring more thermal energy to "melt" the alkyl chains into a fluid mesophase[1][2].
Phase Stability: The Smectic C (SmC) phase is the most thermally stable mesophase in the 8OBA system, often exhibiting a higher optical tilt angle (up to 29°)[1]. Conversely, the 9OBA system, due to the odd-even effect, tends to exhibit a slightly expanded nematic window, making it highly fluid and responsive to external fields, which is advantageous for specific electro-optical applications[3][5].
Conclusion
The selection between nonyloxy (9OBA) and octyloxy (8OBA) aminobenzoic acid derivatives hinges on the desired thermal profile of the end application. If the goal is to achieve a highly stable, highly ordered Smectic C phase with high thermal resistance, the octyloxy (C8) derivative is superior due to its optimal molecular packing[1]. However, if the application requires a lower melting point and a more flexible nematic phase for rheological or electro-optical tuning, the nonyloxy (C9) derivative provides a distinct advantage[3][4].
References
Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates. Chemistry of Materials - ACS Publications. Available at:[Link]
Thermal Analysis of Supramolecular Hydrogen-Bonded Liquid Crystals Formed by Nonyloxy and Alkyl Benzoic Acids. Molecular Crystals and Liquid Crystals. Available at:[Link]
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Available at:[Link]
Thermal and mesomorphic properties of 8OBA/nABA(n = 3, 4) hydrogen-bonded liquid crystalline complexes. ResearchGate. Available at:[Link]
Phase diagram of the 6 A þ n BA homologous series. ResearchGate. Available at:[Link]
Validating the Efficacy of 5-Amino-2-(nonyloxy)benzoic Acid in Supramolecular Hydrogen Bond Networks: A Comparative Guide
The design of supramolecular liquid crystals (LCs) and self-assembling polymers relies heavily on the delicate thermodynamic balance between non-covalent interactions and steric packing[1]. For researchers and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
The design of supramolecular liquid crystals (LCs) and self-assembling polymers relies heavily on the delicate thermodynamic balance between non-covalent interactions and steric packing[1]. For researchers and drug development professionals engineering advanced delivery systems or responsive materials, 5-amino-2-(nonyloxy)benzoic acid represents a highly sophisticated building block. By integrating a carboxylic acid, an amino group, and a long alkoxy chain, this molecule is engineered to form robust, multidimensional supramolecular networks.
This guide provides a rigorous comparative analysis and a self-validating experimental workflow to assess its efficacy against conventional alternatives.
Mechanistic Rationale: The Tripartite Molecular Design
Understanding the causality behind the phase behavior of 5-amino-2-(nonyloxy)benzoic acid requires deconstructing its structural components. Its efficacy as a supramolecular synthon is not accidental; it is the result of a tripartite design:
The Carboxylic Acid (-COOH): Acts as the primary supramolecular synthon, driving the formation of cyclic dimers via strong O-H···O=C hydrogen bonds. This dimerization effectively doubles the molecular length, creating a rigid mesogenic core essential for liquid crystalline behavior[2].
The Amino Group (-NH₂): Provides secondary lateral hydrogen bonding (N-H···O or N-H···N). This cross-linking elevates the network from 1D linear dimers to 2D/3D arrays, significantly enhancing the thermal stability of the resulting mesophases[3].
The Nonyloxy Chain (-OC₉H₁₉): Induces microphase segregation. The flexible hydrophobic tail lowers the melting point sufficiently to prevent immediate crystallization, allowing the rigid hydrogen-bonded cores to align into stable Smectic or Nematic phases before transitioning to an isotropic liquid[4].
Logical pathway of supramolecular assembly driven by 5-amino-2-(nonyloxy)benzoic acid.
Comparative Analysis: Benchmarking Efficacy
To objectively validate the performance of 5-amino-2-(nonyloxy)benzoic acid, we must compare it against structurally truncated analogs.
4-Nonyloxybenzoic acid (4-NOBA) lacks the lateral cross-linking of the amino group, resulting in strictly 1D dimerization and lower thermal stability[5].
5-Amino-2-methoxybenzoic acid (5-AMBA) lacks the flexible nonyloxy tail. Consequently, its strong H-bond network leads to a high-melting rigid crystal that decomposes before reaching a liquid crystalline state[1].
Quantitative & Qualitative Comparison Matrix
Feature
5-Amino-2-(nonyloxy)benzoic acid
4-Nonyloxybenzoic acid (4-NOBA)
5-Amino-2-methoxybenzoic acid (5-AMBA)
Primary H-Bond Sites
-COOH, -NH₂
-COOH
-COOH, -NH₂
Hydrophobic Tail
C₉ (Nonyloxy)
C₉ (Nonyloxy)
C₁ (Methoxy)
Supramolecular Network
2D/3D Cross-linked Dimers
1D Linear Dimers
Rigid 3D Crystal
Mesophase Stability
High (Broad Smectic/Nematic window)
Moderate (Narrower window)
None (Melts directly to isotropic)
FTIR C=O Shift (cm⁻¹)
~1650 (Strongly bonded)
~1665 (Bonded)
~1645 (Highly rigid lattice)
Experimental Protocols: A Self-Validating Workflow
To definitively prove the formation and efficacy of these supramolecular hydrogen bonds, researchers must employ an orthogonal, self-validating experimental workflow. Each step in this protocol confirms a different physical manifestation of the hydrogen bond: existence, thermal macroscopic effect, and spatial geometry.
Self-validating experimental workflow for verifying supramolecular hydrogen bond networks.
Rationale: Supramolecular bonds are reversible and kinetically sensitive. To ensure the lowest energy state (the most stable H-bond network) is achieved, samples must be prepared via slow solvent evaporation to avoid kinetic trapping.
Methodology:
Dissolve the compound in a highly volatile, non-competing solvent (e.g., anhydrous Chloroform).
Sonicate for 15 minutes to ensure complete disruption of bulk aggregates.
Allow the solvent to evaporate slowly at room temperature under a dry nitrogen atmosphere.
Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent molecules that could act as competitive H-bond acceptors.
Rationale: FTIR directly probes the electron density shifts caused by hydrogen bonding. When a proton is shared, the covalent bond of the donor weakens, lowering its vibrational frequency[5].
Methodology:
Prepare a KBr pellet containing 1-2% of the dried sample.
Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹.
Validation Check: Analyze the carbonyl (C=O) stretch. A free monomeric carboxylic acid absorbs at ~1680 cm⁻¹. In the hydrogen-bonded dimer of 5-amino-2-(nonyloxy)benzoic acid, this peak shifts dramatically to ~1650 cm⁻¹. Furthermore, the presence of broad Fermi resonance bands (A, B, and C types) between 2500-2700 cm⁻¹ definitively confirms strong intermolecular O-H···O=C interactions[5].
Step 3: Differential Scanning Calorimetry (DSC)
Rationale: Hydrogen bonds stabilize mesophases, increasing the thermal energy required to transition from a solid to a liquid crystal, and subsequently from a liquid crystal to an isotropic liquid[2].
Methodology:
Load 3-5 mg of the sample into an aluminum pan and seal it.
Perform two heating and cooling cycles at a rate of 5°C/min under a nitrogen purge to erase thermal history.
Validation Check: Identify the endothermic peaks on the second heating cycle. The first peak corresponds to the melting point (Crystal → Mesophase), and the second to the clearing point (Mesophase → Isotropic). The broad temperature window between these peaks validates the high stability of the supramolecular network facilitated by the amino group[4].
Rationale: While FTIR confirms the bond and DSC confirms thermal stability, XRD and POM are required to validate the precise spatial geometry of the resulting supramolecular architecture[3].
Methodology:
POM: Place the sample between two glass coverslips, heat to the isotropic phase, and cool slowly (1°C/min) while observing under crossed polarizers. The emergence of characteristic textures (e.g., focal-conic for Smectic phases) visually confirms mesophase formation.
XRD: Irradiate the sample with Cu-Kα radiation at the specific mesophase temperatures identified in Step 3.
Validation Check: Apply Bragg's Law (
nλ=2dsinθ
) to the small-angle scattering peaks to calculate the layer spacing (
d
). Compare
d
to the theoretical extended molecular length (
L
) of the hydrogen-bonded dimer. If
d≈L
, a Smectic A phase is confirmed; if
d<L
, a tilted Smectic C phase is confirmed, validating the specific packing geometry induced by the nonyloxy chain.
References
Paleos, C. M., & Tsiourvas, D. (2001). Supramolecular hydrogen-bonded liquid crystals. Liquid Crystals, 28(8), 1127-1161. URL: [Link]
Shoji, M., & Tanaka, F. (2002). Theoretical Study of Hydrogen-Bonded Supramolecular Liquid Crystals. Macromolecules, 35(19), 7460-7472. URL: [Link]
Alamro, F. S., Alhaddad, O. A., Naoum, M. M., & Ahmed, H. A. (2021). Polymorphic Phases of Supramolecular Liquid Crystal Complexes Laterally Substituted with Chlorine. Polymers, 13(24), 4292. URL: [Link]
Hagar, M., Ahmed, H. A., Alnoman, R. B., Jaremko, M., & Emwas, A.-H. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Chemistry, 9, 679885. URL: [Link]
In drug development and synthetic chemistry, the structural features that make a molecule biologically or chemically useful are the exact same features that dictate its environmental fate and disposal requirements. As a...
Author: BenchChem Technical Support Team. Date: April 2026
In drug development and synthetic chemistry, the structural features that make a molecule biologically or chemically useful are the exact same features that dictate its environmental fate and disposal requirements. As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow.
When handling specialized derivatives like Benzoic acid, 5-amino-2-(nonyloxy)- (CAS: 13737-95-6), standard "pour and rinse" disposal methods are not just non-compliant—they are dangerous. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic framework for the safe handling and cradle-to-grave disposal of this compound.
Mechanistic Understanding of the Hazard Profile
To design a safe disposal protocol, we must first deconstruct the molecule's chemical anatomy. 5-Amino-2-(nonyloxy)benzoic acid consists of three distinct functional domains:
The Nonyloxy Tail (-O-C9H19): This 9-carbon ether chain imparts massive steric bulk and high lipophilicity. It drives the molecule into organic phases and biological lipid bilayers, making it a severe aquatic hazard that will bioaccumulate if released into waterways.
The Amino Group (-NH2): Located at the 5-position, this group is susceptible to oxidation. If mixed with strong oxidizers (e.g., peroxides, nitric acid) in a waste carboy, it can trigger exothermic reactions. Furthermore, upon combustion, it generates nitrogen oxides (NOx).
The Carboxylic Acid (-COOH): This provides weak acidity, meaning the compound can react with strong bases and requires careful pH consideration during waste consolidation.
Because highly specific derivatives often lack dedicated, publicly available disposal monographs, we extrapolate operational safety parameters from well-documented proxies such as [3].
Quantitative Hazard & Physicochemical Data
The following table summarizes the quantitative data that directly informs our logistical disposal choices.
Property
Value / Description
Operational Disposal Implication
CAS Number
13737-95-6
Unique identifier required for RCRA waste manifesting.
Molecular Formula
C16H25NO3
Combustion yields NOx; mandates disposal via scrubber-equipped incinerators.
Physical State
Solid (Powder)
High risk of combustible dust formation; strictly prohibits dry sweeping of spills.
Lipophilicity (logP)
High (>4.0 est.)
High aquatic toxicity; absolute prohibition of drain or municipal sewer disposal.
Reactive Groups
Amine, Carboxylic Acid
Incompatible with strong oxidizers; requires strict chemical segregation in storage.
EPA/RCRA Regulatory Grounding
Under the , laboratories and manufacturing facilities maintain "cradle-to-grave" responsibility for their chemical waste[1]. While 5-amino-2-(nonyloxy)benzoic acid is not specifically P-listed or U-listed by name, its toxicity profile and physical characteristics require it to be managed as a regulated hazardous waste. The only environmentally sound method for its destruction is [2].
Operational Disposal Protocol: A Self-Validating Methodology
Do not treat disposal as a passive event. The following step-by-step methodology ensures that every action is verified before proceeding to the next phase.
Phase 1: Source Containment & PPE Setup
Causality: The lipophilic nonyloxy tail significantly enhances dermal penetration compared to unsubstituted benzoic acid. Standard latex is insufficient.
Don appropriate PPE: Equip nitrile gloves (minimum 0.11 mm thickness), wrap-around safety goggles, and a flame-resistant lab coat.
Respiratory Protection: If handling large quantities where dust may be generated, don an N95 or P100 particulate respirator.
Validation Step: Perform a positive/negative pressure seal check on the respirator before opening the chemical container. Inspect gloves for micro-tears using the inflation method.
Isolate: Secure the spill area and ensure adequate laboratory ventilation (e.g., activate fume hood exhaust).
Suppress: Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., a small amount of water or ethanol) to suppress dust formation.
Collect: Use a dedicated HEPA-filtered vacuum or wet-wipe the area with absorbent pads.
Contain: Place all collected material and contaminated pads into a compatible, sealable secondary container (HDPE is preferred).
Validation Step: Inspect the spill area with a secondary wet-wipe. If the wipe shows any discoloration or residue, repeat the cleaning process until the wipe remains completely clean.
Phase 3: RCRA-Compliant Segregation & Storage
Causality: Mixing this compound with strong oxidizers in a generic "organic waste" carboy can trigger the exothermic oxidation of the amine group, potentially leading to a pressure burst.
Transfer: Move the collected waste into a dedicated high-density polyethylene (HDPE) or glass waste container. Do not mix with nitric acid or peroxides.
Label: Affix a compliant label stating "Hazardous Waste," the exact chemical name ("5-Amino-2-(nonyloxy)benzoic acid"), and the primary hazard ("Toxic/Aquatic Hazard").
Store: Place the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.
Validation Step: Verify the container's seal integrity by performing a visual inversion test (if liquid/sludge) or a gentle pressure check. Cross-reference the accumulation start date to ensure compliance with the 90-day or 180-day RCRA storage limit.
Phase 4: Final Destruction (High-Temperature Incineration)
Causality: The highly stable aromatic ring and lipophilic tail resist standard biological wastewater treatment. High-temperature incineration (>1100°C) ensures complete cleavage of the aromatic carbon-carbon bonds, while advanced flue gas scrubbers neutralize the NOx generated from the amine group.
Coordinate: Schedule a pickup with a DOT-licensed hazardous waste transporter.
Manifest: Complete the Uniform Hazardous Waste Manifest, ensuring the correct characteristic EPA waste codes are applied based on your facility's specific waste profile.
Transport: The waste is transported to a permitted rotary kiln incinerator for thermal destruction.
Validation Step: Track the manifest and ensure you receive and file the Certificate of Destruction (CoD) from the disposal facility. The disposal loop is not legally closed until this document is secured.
Disposal Workflow Visualization
Figure 1: Cradle-to-grave disposal workflow for 5-amino-2-(nonyloxy)benzoic acid.
Carl Roth. "Safety Data Sheet: 4-Aminobenzoic acid (Proxy for Aminobenzoic Acid Derivatives)." Source: Carl Roth. URL: [Link]
Handling
Personal protective equipment for handling Benzoic acid, 5-amino-2-(nonyloxy)-
Advanced Safety and Operational Guide: Handling Benzoic acid, 5-amino-2-(nonyloxy)- As researchers and drug development professionals increasingly utilize amphiphilic bioactive compounds for targeted screening and assay...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Guide: Handling Benzoic acid, 5-amino-2-(nonyloxy)-
As researchers and drug development professionals increasingly utilize amphiphilic bioactive compounds for targeted screening and assay development, standardizing laboratory safety protocols is paramount. Benzoic acid, 5-amino-2-(nonyloxy)- (CAS: 13737-95-6) is a specialized aromatic derivative. Handling this compound requires moving beyond generic safety data sheets (SDS) and understanding the mechanistic interactions between the chemical’s structure, your protective equipment, and the laboratory environment.
This guide provides the authoritative operational and disposal protocols required to handle this compound safely, grounded in structural causality and self-validating methodologies.
Structural Hazard Assessment & Causality
To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular architecture of the compound. Benzoic acid, 5-amino-2-(nonyloxy)- contains three distinct functional regions that dictate its hazard profile:
The Nonyloxy Chain (
−O−C9H19
): This 9-carbon aliphatic tail drastically increases the molecule's lipophilicity (LogP). Highly lipophilic compounds partition seamlessly into the lipid bilayer of the stratum corneum. This chain acts as a penetration enhancer, making dermal exposure a primary systemic risk.
The Aromatic Amino Group (
−NH2
): Positioned on the benzene ring, this moiety shares structural similarities with aniline derivatives, which are known skin sensitizers and potential methemoglobinemia-inducing agents upon systemic absorption.
The Carboxylic Acid (
−COOH
): Confers mild acidity and acts as a localized irritant to mucous membranes and the respiratory tract if the dry powder is aerosolized.
The Solvent Multiplier Effect: In drug discovery, this compound is typically reconstituted in Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG) for biological assays. DMSO is a potent permeation enhancer. If a DMSO solution containing this highly lipophilic compound contacts compromised PPE, it will bypass the skin's barrier defenses almost instantaneously, delivering the active compound directly into the bloodstream.
Logical relationship between chemical structural hazards and required PPE mitigations.
Quantitative PPE Specifications
Based on the structural assessment and Occupational Safety and Health Administration (OSHA) standards for hazard mitigation [1], the following PPE matrix must be strictly adhered to.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Double-layered Nitrile (≥8 mil thickness)
Latex offers zero resistance to non-polar aliphatic chains or DMSO. Nitrile provides a robust chemical barrier against both the nonyloxy tail and standard reconstitution solvents.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Safety glasses leave gaps. Goggles create a sealed micro-environment, preventing aerosolized crystalline dust from dissolving in the ocular mucosa.
Body Protection
Flame-Resistant (FR) Lab Coat with knit cuffs
Knit cuffs prevent the sleeves from dragging through contaminated zones. FR material prevents static buildup, which can cause the dry powder to cling and aerosolize.
Respiratory
N95/P100 Respirator (If handled outside a hood)
Prevents inhalation of the amino-benzoic particulates, mitigating the risk of respiratory sensitization and mucosal irritation.
To ensure trustworthiness in your workflow, do not assume your safety systems are functional. The following protocol integrates self-validation checks at every critical juncture, aligning with the American Chemical Society (ACS) guidelines for strong safety cultures [3].
Step 1: Environmental Validation
Action: Transfer the sealed chemical vial to a certified chemical fume hood.
Self-Validation: Before opening the vial, verify the hood's face velocity is between 80–120 feet per minute (fpm) via the digital monitor. Physical Check: Tape a single Kimwipe to the bottom of the sash; it must pull steadily inward without turbulent fluttering.
Step 2: PPE Integrity Check
Action: Don the required PPE (Goggles, Lab Coat, Double Nitrile Gloves).
Self-Validation: Perform an air-inflation test on your inner and outer gloves. Twist the cuff to trap air, squeeze the glove, and listen/feel for micro-leaks. Discard any glove that fails to hold pressure.
Step 3: Static Mitigation and Weighing
Action: Place an anti-static zeroing weigh boat on the analytical balance. Ground yourself by touching a grounded metal surface before handling the powder.
Causality: The nonyloxy chain can induce static cling in the dry powder form. Unmitigated static will cause the powder to jump from the spatula, contaminating the balance and creating an inhalation hazard.
Step 4: Solubilization and Transfer
Action: If preparing a stock solution, add your solvent (e.g., DMSO) slowly down the side of the vial to prevent powder displacement. Cap the vial immediately and vortex.
Causality: Once dissolved in DMSO, the compound's dermal permeability increases exponentially. Treat the resulting liquid as an acute dermal hazard.
EPA-Compliant Waste Management & Disposal Plan
Improper disposal of lipophilic aromatic amines poses a significant environmental hazard, particularly to aquatic life. Waste containing Benzoic acid, 5-amino-2-(nonyloxy)- must be managed according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations [2].
Step 1: RCRA Waste Classification
Classify all contaminated consumables (weigh boats, pipette tips) and liquid stock solutions as Non-Acute Hazardous Waste . If mixed with flammable solvents (like ethanol), it must also carry the characteristic waste code for ignitability (D001).
Step 2: Segregation and Containment
Liquid Waste: Store DMSO/PEG stock waste in a designated, clearly labeled High-Density Polyethylene (HDPE) container. Crucial: Do not mix with strong oxidizing agents or halogenated waste streams, as DMSO can react violently with certain oxidizers.
Solid Waste: Place contaminated gloves, Kimwipes, and empty vials into a chemically compatible, sealable solid waste drum.
Step 3: Accumulation and Disposal
Adhere strictly to your facility's EPA generator status accumulation limits (e.g., Large Quantity Generators must dispose of waste within 90 days) [2].
Coordinate with a certified hazardous waste management vendor for final disposal, which must be executed via high-temperature incineration to fully destroy the aromatic amine structure.
References
Personal Protective Equipment Standard (29 CFR 1910.132)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]